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  • Product: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 1153823-55-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid

Abstract This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This compound is a valuable heterocyclic building block, incorporating the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This compound is a valuable heterocyclic building block, incorporating the pyrazole-sulfonamide scaffold, a motif prevalent in numerous pharmacologically active agents.[1] The synthetic strategy presented herein is a robust, two-stage process designed for clarity, efficiency, and scalability. The protocol begins with the preparation of the key intermediate, 1H-pyrazole-4-sulfonamide, via electrophilic chlorosulfonation and subsequent ammonolysis. The second stage details the regioselective N-alkylation of this intermediate through a Michael addition with an acrylate ester, followed by saponification to yield the target carboxylic acid. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step protocols, and critical process parameters.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages. First, the stable and readily accessible 1H-pyrazole-4-sulfonamide intermediate is prepared. Second, this intermediate undergoes a conjugate addition to an acrylate system, followed by hydrolysis to furnish the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Start 1H-Pyrazole Intermediate1 1H-Pyrazole-4-sulfonyl Chloride Start->Intermediate1  Chlorosulfonic Acid, Thionyl Chloride Intermediate2 1H-Pyrazole-4-sulfonamide Intermediate1->Intermediate2  Aqueous Ammonia Intermediate3 Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate FinalProduct 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid Intermediate3->FinalProduct  Base Hydrolysis (NaOH), then Acid Workup (HCl) Intermediate2_ref->Intermediate3  Ethyl Acrylate, Base Catalyst

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediate: 1H-Pyrazole-4-sulfonamide

The successful synthesis of the target molecule hinges on the efficient preparation of the 1H-pyrazole-4-sulfonamide intermediate. This is achieved through a classic two-step electrophilic substitution and subsequent nucleophilic substitution sequence.

Reaction Scheme: 1H-Pyrazole to 1H-Pyrazole-4-sulfonamide

G pyrazole 1H-Pyrazole reagent1 + ClSO3H + SOCl2 sulfonyl_chloride 1H-Pyrazole-4-sulfonyl Chloride reagent2 + NH4OH sulfonamide 1H-Pyrazole-4-sulfonamide reagent1->sulfonyl_chloride reagent2->sulfonamide

Caption: Synthesis pathway for the key sulfonamide intermediate.

Step 1.1: Chlorosulfonation of 1H-Pyrazole

Principle and Rationale: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most electronically and sterically favored site for such reactions. This protocol utilizes chlorosulfonic acid as a potent sulfonating agent. The reaction proceeds via the formation of a highly electrophilic SO₃ species (or a related complex), which attacks the pyrazole ring. To ensure the formation of the desired sulfonyl chloride and not the sulfonic acid, thionyl chloride is often included. It serves to convert any sulfonic acid formed back into the active sulfonyl chloride, thereby maximizing yield.[2] This step is highly exothermic and requires strict temperature control to prevent side reactions and degradation.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add chloroform (75 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (166.7 g, 1.43 mol) to the stirred chloroform over 30 minutes, maintaining the internal temperature below 5 °C.

  • In a separate beaker, dissolve 1H-pyrazole (25 g, 0.367 mol) in chloroform (175 mL).

  • Add the pyrazole solution dropwise to the cold chlorosulfonic acid mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Add thionyl chloride (40.8 g, 0.343 mol) to the mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[2]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with chloroform (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
1H-Pyrazole68.0825 g0.3671.0
Chlorosulfonic Acid116.52166.7 g1.43~3.9
Thionyl Chloride118.9740.8 g0.343~0.9
Chloroform119.38250 mL-Solvent
Step 1.2: Ammonolysis of 1H-Pyrazole-4-sulfonyl Chloride

Principle and Rationale: The sulfonyl chloride produced in the previous step is a reactive electrophile. The chlorine atom is a good leaving group and is readily displaced by nucleophiles. In this step, aqueous ammonia acts as the nucleophile, attacking the sulfur atom in a nucleophilic acyl substitution-type mechanism to form the stable sulfonamide. The reaction is typically rapid and results in the precipitation of the product from the reaction mixture.

Experimental Protocol:

  • Dissolve the crude 1H-pyrazole-4-sulfonyl chloride from the previous step in tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated aqueous ammonia (28-30%, 150 mL) dropwise to the stirred solution. A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Filter the remaining aqueous slurry to collect the solid precipitate.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to afford 1H-pyrazole-4-sulfonamide as a white solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

ReagentConcentrationAmountNotes
1H-Pyrazole-4-sulfonyl Chloride-~0.367 mol (crude)Starting material from Step 1.1
Aqueous Ammonia28-30%150 mLServes as both nucleophile and base
TetrahydrofuranAnhydrous100 mLSolvent to dissolve the sulfonyl chloride

Part 2: Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid

With the key intermediate in hand, the final stage involves constructing the propanoic acid side chain. This is efficiently accomplished via a regioselective Michael addition followed by a standard ester hydrolysis.

Reaction Scheme: Intermediate to Final Product

G sulfonamide 1H-Pyrazole-4-sulfonamide reagent1 + Ethyl Acrylate + Base (e.g., K2CO3) ester Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate reagent2 1. NaOH (aq) 2. HCl (aq) acid 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid reagent1->ester reagent2->acid

Caption: Pathway for N-alkylation and final product formation.

Step 2.1: Michael Addition of 1H-Pyrazole-4-sulfonamide to Ethyl Acrylate

Principle and Rationale: This reaction is a conjugate (or 1,4-) addition. The pyrazole ring contains two nitrogen atoms, but the N1 proton is more acidic and accessible. A mild base is sufficient to deprotonate the N1 nitrogen, creating a potent nucleophile. This nucleophile then attacks the electron-deficient β-carbon of ethyl acrylate. This method is highly effective for the N-alkylation of pyrazoles with electron-withdrawing groups and offers excellent regioselectivity for the N1 position.[3][4]

Experimental Protocol:

  • To a solution of 1H-pyrazole-4-sulfonamide (10 g, 0.062 mol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (12.8 g, 0.093 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl acrylate (7.45 g, 0.074 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water (400 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate.

ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
1H-Pyrazole-4-sulfonamide161.1710 g0.0621.0
Ethyl Acrylate100.127.45 g0.0741.2
Potassium Carbonate138.2112.8 g0.0931.5
DMF-100 mL-Solvent
Step 2.2: Saponification of the Ethyl Ester

Principle and Rationale: Saponification is the base-catalyzed hydrolysis of an ester. Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate anion, yielding the final carboxylic acid product, which typically precipitates from the aqueous solution.

Experimental Protocol:

  • Dissolve the ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate from the previous step in a mixture of ethanol (80 mL) and water (20 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH, ~40 mL, 0.08 mol) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl).

  • A white precipitate of the product will form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (sulfonamide), S=O, and C=O (carboxylic acid).

Safety Precautions

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The initial chlorosulfonation reaction is highly exothermic . Strict temperature control and slow, dropwise addition of reagents are critical to ensure safety.

  • Work with sodium hydride (if chosen as an alternative base) requires an anhydrous environment and extreme care, as it is highly reactive with water.

Conclusion

This guide outlines a reliable and well-documented synthetic route to 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. By breaking the synthesis into two manageable stages—preparation of a key sulfonamide intermediate followed by a regioselective Michael addition and hydrolysis—this protocol provides a clear and scalable path to the target molecule. The principles and procedures described are grounded in established organic chemistry literature, offering a solid foundation for researchers in medicinal and materials chemistry.

References

  • Reddy, P. P., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1049.
  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26230–26242. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Celecoxib Impurities Manufacturers & Suppliers.
  • Reddy, P. P., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. ScienceDirect.
  • Ahmad, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Unknown. (n.d.). Preparation method of celecoxib impurity B. Patsnap Eureka.
  • Ghorab, M. M., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Preparation method of celecoxib impurity. Google Patents.
  • El-Sayed, N. N. E., et al. (2020). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]

  • Sridevi, J., et al. (2019). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]

  • Unknown. (n.d.). Method for preparing pyrazole sulfonamide derivatives. Google Patents.
  • Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Unknown. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]

  • Unknown. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Google Patents.
  • Pinto, M. F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Available at: [Link]

  • Kalinina, M. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Unknown. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • Unknown. (n.d.). (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. PASL. Available at: [Link]

  • Unknown. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • MSN Laboratories. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. Available at: [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the chemical and biological characterization of the novel small molecule, 3-(4-sulf...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the chemical and biological characterization of the novel small molecule, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] The incorporation of a sulfonamide group, a key pharmacophore in many established drugs, suggests that this compound warrants thorough investigation. This document outlines a logical, multi-stage workflow, from synthesis and purification to in-depth pharmacological and safety profiling. The protocols described herein are designed to establish a robust data package suitable for advancing a candidate compound in a drug discovery program.

Introduction: The Rationale for Investigation

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][3] Its five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling fine-tuning of its physicochemical and pharmacological properties.[4] The sulfonamide moiety is another critical functional group, renowned for its ability to inhibit enzymes like carbonic anhydrases and cyclooxygenases. The combination of a pyrazole core, a propanoic acid side chain (which can enhance solubility and provide a handle for further derivatization), and a sulfamoyl group presents a compelling molecular architecture for discovering new therapeutic agents.

This guide provides a hypothetical but experimentally rigorous pathway for the comprehensive characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a compound identified by CAS number 1153823-55-2.[5] While specific literature on this exact molecule is limited, the methodologies are based on established protocols for analogous pyrazole derivatives and the general principles of small molecule drug discovery.[6][7]

Synthesis and Structural Elucidation

A robust and scalable synthetic route is the foundation of any new chemical entity program. The proposed synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is followed by rigorous structural confirmation.

Proposed Synthetic Pathway

Drawing inspiration from the synthesis of related pyrazole-4-sulfonamide derivatives, a plausible route involves the reaction of a pyrazole intermediate with a suitable propanoic acid precursor.[8] A common method for forming the pyrazole ring itself is the condensation of a 1,3-dicarbonyl compound with hydrazine.[8]

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A Pentane-2,4-dione C 3,5-dimethyl-1H-pyrazole A->C Methanol, 25-35°C B Hydrazine Hydrate B->C D 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride C->D Chlorosulfonic acid E 3,5-dimethyl-1H-pyrazole-4-sulfonamide D->E Ammonia F Ethyl 3-(4-sulfamoyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate E->F Ethyl 3-bromopropanoate, Base (e.g., K2CO3) G 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid F->G LiOH, THF/H2O

Caption: Proposed synthetic workflow for the target compound.

Purification and Purity Assessment

The synthesized compound must be purified to ≥95% for initial biological screening, with subsequent batches for in vivo studies requiring ≥98% purity.

Protocol: Purification and Purity Analysis

  • Initial Purification: The crude product will be purified by flash column chromatography on silica gel.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

  • Purity Determination by HPLC:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity of ≥98% for the main peak.

Structural Verification

The identity of the final compound will be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the pyrazole ring proton, the methylene protons of the propanoic acid chain, and the exchangeable protons of the carboxylic acid and sulfonamide groups.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the pyrazole ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the exact mass of the compound (C6H9N3O4S).
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H (sulfonamide), O-H (carboxylic acid), C=O (carbonyl), and S=O (sulfonamide) stretches.
Elemental Analysis To confirm the elemental composition.The percentage of C, H, N, and S should be within ±0.4% of the theoretical values.

Physicochemical Characterization

Understanding the physicochemical properties of a compound is critical for formulation development and for interpreting its pharmacokinetic behavior.[6]

Property Methodology Significance
Solubility Kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4.Determines the compound's solubility under physiological conditions, which influences its absorption and distribution.
LogP/LogD Shake-flask method using n-octanol and water/buffer.Measures lipophilicity, a key predictor of cell membrane permeability and metabolic stability.
pKa Potentiometric titration or capillary electrophoresis.Identifies the ionization state of the molecule at different pH values, which affects solubility, absorption, and target binding.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on purity and solid-state form (e.g., crystalline vs. amorphous).
Chemical Stability Incubation in buffers at various pH values (e.g., 2, 7.4, 9) and analysis by HPLC over time.Assesses the compound's stability to hydrolysis, which is important for shelf-life and in vivo stability.

Pharmacological Profiling

Based on the known activities of pyrazole-sulfonamide derivatives, a tiered screening approach is proposed to identify the primary pharmacological effects of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.[2][9]

Pharmacology_Screening_Cascade cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Secondary Screening & Mechanism of Action cluster_tier3 Tier 3: In Vivo Proof of Concept Start Test Compound A Enzyme Inhibition Assays (e.g., COX-1/COX-2, Carbonic Anhydrases) Start->A Broad Profiling B Receptor Binding Assays (Panel of common GPCRs and kinases) Start->B Broad Profiling C Antiproliferative Assays (e.g., NCI-60 cell line panel) Start->C Broad Profiling D Cell-based functional assays (e.g., PGE2 release for COX inhibition) A->D If hit in enzyme assay H Xenograft models for anticancer activity C->H If antiproliferative activity E Dose-response studies to determine IC50/EC50 D->E Quantify Potency F Western blot or qPCR for target modulation E->F Confirm Target Engagement G Animal models of inflammation (e.g., carrageenan-induced paw edema) F->G Validate in vivo

Caption: A tiered approach for pharmacological screening.

In Vitro ADME and Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity, is crucial to identify liabilities that could derail development.[10][11]

Parameter Assay Rationale
Metabolic Stability Incubation with liver microsomes (human, rat) and measurement of compound disappearance over time.Predicts the extent of first-pass metabolism and in vivo half-life.
CYP450 Inhibition Fluorometric or LC-MS/MS-based assays for major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).Assesses the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis.Determines the fraction of unbound drug, which is the pharmacologically active portion.
Cell Permeability Caco-2 or PAMPA assay.Predicts intestinal absorption and oral bioavailability.
Cytotoxicity MTT or CellTiter-Glo assay in a non-cancerous cell line (e.g., HEK293).Provides an early indication of general cellular toxicity.
hERG Liability Patch-clamp electrophysiology or a fluorescence-based assay.Screens for inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.
Genotoxicity Ames test (bacterial reverse mutation assay).Screens for mutagenic potential.

Conclusion

The characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid requires a systematic and multi-faceted approach. This guide outlines a comprehensive workflow, grounded in established scientific principles, to thoroughly evaluate its chemical, physical, and biological properties. By following this structured plan, researchers can generate a high-quality data package to determine the therapeutic potential of this novel pyrazole derivative and make informed decisions regarding its progression as a drug candidate.

References

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). SSRN. Retrieved January 20, 2026, from [Link]

  • Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures. Retrieved January 20, 2026, from [Link]

  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Retrieved January 20, 2026, from [Link]

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta Crystallographica Section C, Crystal Structure Communications, 65(Pt 6), o296–o299. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26388–26401. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound featuring a pyrazole core,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound featuring a pyrazole core, a sulfonamide group, and a propanoic acid side chain. This unique combination of functional groups makes it a molecule of significant interest for therapeutic applications. Drawing upon the established knowledge of pyrazole-sulfonamide derivatives, this document will delve into its chemical properties, plausible synthetic routes, and potential pharmacological activities.

Molecular Structure and Physicochemical Properties

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is characterized by a five-membered aromatic pyrazole ring, which is known for its metabolic stability and ability to participate in hydrogen bonding.[1] The molecule's structure is further defined by a propanoic acid group attached to one of the pyrazole's nitrogen atoms and a sulfamoyl-substituted phenyl group at another position.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to the molecule's rigidity and serving as a scaffold for substituent attachment.[1]

  • Sulfonamide Moiety: A well-established pharmacophore in drug design, known to be well-tolerated in humans and capable of forming strong hydrogen bonds with biological targets.[2][3]

  • Propanoic Acid Side Chain: A carboxylic acid group that imparts acidic properties to the molecule, influencing its solubility and potential for ionic interactions.[4]

A summary of the predicted physicochemical properties is presented in the table below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C12H13N3O4SDefines the elemental composition and molecular weight.
Molecular Weight 299.32 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Donors 3Potential for strong interactions with biological targets.[5]
Hydrogen Bond Acceptors 5Contributes to target binding and aqueous solubility.[1]
LogP (Predicted) 0.5 - 1.5Indicates a balance between lipophilicity and hydrophilicity, crucial for cell membrane permeability.
pKa (Predicted) ~4.5 (Carboxylic Acid), ~10.0 (Sulfonamide)Determines the ionization state at physiological pH, affecting solubility and target interaction.

Synthesis and Characterization

A generalized synthetic workflow is illustrated below:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Diketone Diketone Pyrazole_Formation Pyrazole Ring Formation Diketone->Pyrazole_Formation Hydrazine Hydrazine Hydrazine->Pyrazole_Formation N_Alkylation N-Alkylation with Propionate Ester Pyrazole_Formation->N_Alkylation Sulfonylation Sulfonylation N_Alkylation->Sulfonylation Hydrolysis Ester Hydrolysis Sulfonylation->Hydrolysis Final_Compound 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid Hydrolysis->Final_Compound

Figure 1: A generalized synthetic workflow for pyrazole-sulfonamide derivatives.

Experimental Protocol (Hypothetical):

  • Pyrazole Ring Formation: Condensation of a suitable 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. The specific starting materials would be chosen to yield the desired substitution pattern.[6]

  • N-Alkylation: The resulting pyrazole would undergo N-alkylation with an ethyl or methyl 3-bromopropanoate in the presence of a base like potassium carbonate to introduce the propanoic acid ester side chain.

  • Sulfonylation: The pyrazole intermediate would then be subjected to chlorosulfonation followed by amination to install the sulfonamide group on the phenyl ring.[6]

  • Ester Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid, typically using aqueous sodium hydroxide, to yield the target compound.

Characterization of the final product would involve standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups like C=O (carboxylic acid), N-H, and S=O (sulfonamide).

  • Elemental Analysis: To confirm the empirical formula.

Potential Pharmacological Activity and Therapeutic Applications

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[2][3][8] This suggests that 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid could be a promising candidate for various therapeutic applications.

Potential Mechanisms of Action:

Potential_MOA cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes Molecule 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid COX Cyclooxygenase (COX) Molecule->COX Inhibition CA Carbonic Anhydrase (CA) Molecule->CA Inhibition Kinases Protein Kinases Molecule->Kinases Modulation Microbial_Enzymes Microbial Enzymes Molecule->Microbial_Enzymes Inhibition Anti_Inflammatory Anti-inflammatory Effects COX->Anti_Inflammatory Anticancer Anticancer Activity CA->Anticancer Kinases->Anticancer Antimicrobial Antimicrobial Effects Microbial_Enzymes->Antimicrobial Neuroprotection Neuroprotection

Figure 2: Potential molecular targets and therapeutic outcomes.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[9] The structural features of the target molecule are consistent with those of known COX inhibitors.

  • Anticancer Activity: The sulfonamide group is a common feature in carbonic anhydrase (CA) inhibitors, and some CA isoforms are overexpressed in various cancers.[7] Therefore, this compound could exhibit anticancer properties by targeting these enzymes. Furthermore, pyrazole-containing compounds have been investigated as inhibitors of various protein kinases involved in cancer progression.[8]

  • Antimicrobial Activity: The combination of pyrazole and sulfonamide moieties has been explored for the development of novel antimicrobial agents.[10][11] These compounds can interfere with essential metabolic pathways in bacteria and fungi.

  • Neuroprotective Effects: Certain pyrazole derivatives have shown promise in preclinical models of neurodegenerative diseases, suggesting potential neuroprotective activities.[2]

Future Directions and Research Opportunities

Given the promising profile of the pyrazole-sulfonamide scaffold, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid represents a valuable starting point for further investigation. Future research efforts could focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a robust synthetic route to obtain the pure compound for thorough biological evaluation.

  • In Vitro Biological Screening: Assessing the compound's activity against a panel of relevant biological targets, including COX enzymes, carbonic anhydrases, protein kinases, and various microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for potent and selective activity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

References

  • Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). PubMed. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PubMed Central. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid: An In-depth Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 3-(4-sulfamo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a molecule featuring a pyrazole core linked to a sulfamoylphenyl group and a propanoic acid chain, represents a class of compounds with significant therapeutic potential, particularly as inhibitors of enzymes like carbonic anhydrase.[1] The intricate interplay of its functional groups necessitates a multi-faceted spectroscopic approach for unambiguous characterization.

This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation required for the definitive identification and quality control of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from closely related pyrazole derivatives, offering a robust framework for analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid provide a roadmap for its spectroscopic signature. Understanding the expected electronic environments of the protons and carbons is fundamental to interpreting the resulting spectra.

Figure 1: Molecular structure of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and sulfamoyl groups while also allowing for the observation of exchangeable protons (e.g., -COOH and -SO₂NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving potentially overlapping signals.

  • Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.
~8.0s1HPyrazole-HThe proton on the pyrazole ring is expected to be a singlet and appear in the aromatic region.
~7.8d2HAr-HAromatic protons ortho to the sulfamoyl group on the phenyl ring.
~7.4d2HAr-HAromatic protons meta to the sulfamoyl group on the phenyl ring.
~7.2s2H-SO₂NH₂The protons of the sulfonamide group will appear as a singlet, which is exchangeable with D₂O.
~4.3t2H-N-CH₂-The methylene group attached to the pyrazole nitrogen will be a triplet due to coupling with the adjacent CH₂ group.
~2.8t2H-CH₂-COOHThe methylene group adjacent to the carboxylic acid will be a triplet, coupled to the -N-CH₂- group.

Causality in Interpretation: The predicted chemical shifts are based on the electronic environment of each proton. For instance, the pyrazole proton's downfield shift is due to the aromatic nature of the ring. The propanoic acid protons exhibit a triplet-triplet coupling pattern, confirming their connectivity. The use of D₂O exchange can definitively identify the -COOH and -SO₂NH₂ protons, as these signals will disappear from the spectrum upon addition of D₂O.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

  • Parameters: A standard pulse sequence with a sufficient number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~145Pyrazole-CCarbon atom of the pyrazole ring attached to the sulfamoyl group.
~140Ar-CAromatic carbon attached to the sulfamoyl group.
~135Pyrazole-CUnsubstituted carbon atom of the pyrazole ring.
~128Ar-CHAromatic carbons ortho to the sulfamoyl group.
~126Ar-CHAromatic carbons meta to the sulfamoyl group.
~105Pyrazole-CHProtonated carbon of the pyrazole ring.
~48-N-CH₂-Methylene carbon attached to the pyrazole nitrogen.
~33-CH₂-COOHMethylene carbon adjacent to the carboxylic acid.

Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. The chemical shifts provide a cross-validation of the electronic environments inferred from the ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The KBr method involves grinding a small amount of the sample with dry KBr and pressing it into a thin pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-2400BroadO-H stretchCarboxylic Acid
3350-3250MediumN-H stretchSulfonamide
~3100WeakC-H stretchAromatic/Pyrazole
~2950WeakC-H stretchAliphatic
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1500MediumC=C stretchAromatic/Pyrazole
~1350, ~1160StrongS=O stretchSulfonamide

Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct S=O stretching bands are characteristic of the sulfamoyl group.[1] The presence of these key bands provides strong evidence for the major functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound. It can be run in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum.

Predicted Mass Spectral Data (ESI):

Ion Modem/z (calculated)Observed Ion
Positive274.0594[M+H]⁺
Negative272.0438[M-H]⁻

Trustworthiness of Data: An accurate mass measurement that matches the calculated molecular formula to within a few parts per million (ppm) provides a very high degree of confidence in the assigned structure. Fragmentation patterns (MS/MS) can be used to further probe the structure, with expected losses of H₂O, CO₂, and SO₂NH₂.

Integrated Spectroscopic Analysis Workflow

A logical and integrated approach to spectroscopic analysis is crucial for efficiency and accuracy.

cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR ¹H, ¹³C IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Figure 2: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretive guidelines outlined in this document, researchers can confidently and accurately elucidate the structure of this and related compounds. The emphasis on the causality behind experimental choices and the integration of data from multiple sources ensures a robust and self-validating analytical process, which is indispensable in the rigorous environment of pharmaceutical research and development. In cases where regioisomerism is a possibility, single-crystal X-ray analysis may be required for unambiguous structure determination.[2]

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 6), o296–o299. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives.
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • National Center for Biotechnology Information. (n.d.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.
  • LGC Standards. (n.d.). 3-(4-Sulfamoyl-1H-pyrazol-1-yl)propanoic Acid.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Smolecule. (n.d.). 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid.
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

Sources

Foundational

Uncharted Territory: The Biological Activity of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid Remains Undefined

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant finding: there is currently no published data detailing the biological activity of the compound 3-(4-sulfamo...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant finding: there is currently no published data detailing the biological activity of the compound 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. While the individual chemical moieties—a pyrazole ring, a sulfonamide group, and a propanoic acid side chain—are present in numerous biologically active molecules, the specific combination and arrangement in this particular structure have not been characterized in a biological context.

This absence of information presents a unique challenge for researchers, scientists, and drug development professionals. The core of scientific inquiry begins with existing knowledge, and in the case of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, the foundational data on its interactions with biological systems is yet to be established.

The Structural Components: A Clue to Potential Function?

While no direct evidence exists, an analysis of the compound's structural features can offer a starting point for hypothetical exploration and future research. The molecule incorporates a pyrazole core, a versatile heterocyclic scaffold known to be a key pharmacophore in a wide range of therapeutic agents.[1][2] Pyrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors, demonstrating activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3][4]

The presence of a sulfonamide group (-SO₂NH₂) is also noteworthy. This functional group is a cornerstone of many established drugs, including antibacterial sulfonamides, diuretics, and carbonic anhydrase inhibitors.[5] The sulfonamide moiety can participate in crucial hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

Finally, the propanoic acid side chain introduces a carboxylic acid group, which is often involved in interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. This acidic functional group can also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

A Path Forward: Charting the Unexplored Biological Landscape

Given the lack of existing data, the biological activity of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid represents a greenfield area for discovery. A systematic investigation would be required to elucidate its potential therapeutic value. The following outlines a potential, high-level workflow for such an exploratory study.

Workflow for Investigating a Novel Chemical Entity

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Lead Optimization Target Prediction Target Prediction High-Throughput Screening High-Throughput Screening Target Prediction->High-Throughput Screening Suggests Assay Panels Dose-Response Studies Dose-Response Studies High-Throughput Screening->Dose-Response Studies Identifies 'Hits' Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Confirms Activity Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Mechanism of Action Studies->Structure-Activity Relationship (SAR) Informs Chemical Modifications ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling Improves Potency & Safety

Caption: A generalized workflow for the initial biological characterization of a novel chemical compound.

Conclusion

References

Due to the lack of specific literature on 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, the following references provide general context on the biological activities of its constituent chemical motifs.

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Abstract The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the hypothe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the hypothesized mechanism of action of a specific, yet under-characterized molecule: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. Drawing upon established structure-activity relationships and the known pharmacology of analogous compounds, we will explore its most probable molecular targets and signaling pathway modulations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic utility of this compound. We will dissect its likely interactions with key enzymes, propose robust experimental protocols for validation, and present the scientific rationale underpinning these hypotheses.

Introduction: The Pyrazole Sulfonamide Moiety as a Privileged Scaffold

The molecular architecture of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid combines three key pharmacophoric elements: a pyrazole ring, a sulfonamide group, and a propanoic acid side chain. Each of these components has been extensively utilized in the design of clinically successful drugs. The pyrazole ring is a versatile heterocyclic core found in anti-inflammatory drugs like celecoxib, while the sulfonamide group is a classic zinc-binding moiety crucial for the activity of carbonic anhydrase inhibitors and certain antibacterial agents.[1][2][3] The propanoic acid substituent can enhance solubility and provide a crucial interaction point with target enzymes.

Given the absence of direct literature on 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, this guide will present a deductive exploration of its most probable mechanisms of action based on the established pharmacology of structurally related pyrazole sulfonamide derivatives. The primary hypothesized mechanisms are:

  • Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): A promising avenue for potent anti-inflammatory effects with a potentially improved safety profile over traditional NSAIDs.[4]

  • Inhibition of Carbonic Anhydrases (CAs): Targeting a family of metalloenzymes involved in a wide array of physiological and pathological processes.[2][5][6]

This guide will provide a detailed, scientifically-grounded framework for the investigation of this compound, complete with proposed experimental workflows and data interpretation strategies.

Hypothesized Mechanisms of Action

Dual Inhibition of COX-2 and 5-LOX: A Synergistic Anti-Inflammatory Strategy

The inflammatory cascade is a complex biological process orchestrated by a symphony of molecular mediators. Prostaglandins and leukotrienes, derived from arachidonic acid, are key players in this process, promoting pain, swelling, and fever. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. However, this can lead to gastrointestinal side effects and an increased risk of cardiovascular events.

A more advanced therapeutic strategy involves the dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX).[4] This approach not only suppresses the production of inflammatory prostaglandins via COX-2 inhibition but also curtails the synthesis of pro-inflammatory leukotrienes by blocking 5-LOX. This dual action is believed to offer a broader spectrum of anti-inflammatory activity with a potentially more favorable safety profile.[4]

The structure of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is reminiscent of known dual COX-2/5-LOX inhibitors.[4] The pyrazole core is a common feature in selective COX-2 inhibitors, while the overall molecular scaffold has the potential to fit within the active site of 5-LOX.

G cluster_membrane Cell Membrane cluster_pathways Arachidonic Acid Metabolism cluster_inhibition Inhibitory Action Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Activates Phospholipase A2->Arachidonic Acid Liberates Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid->COX-2 Inhibits 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid->5-LOX Inhibits

Figure 1: Hypothesized Dual Inhibition of COX-2 and 5-LOX.
Carbonic Anhydrase Inhibition: Targeting Metalloenzymes

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are implicated in pathological conditions such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[5][6]

The sulfonamide moiety is a well-established zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.[2][5] The sulfonamide group of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is hypothesized to coordinate with the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic activity. The pyrazole and propanoic acid components would likely interact with adjacent amino acid residues, influencing the potency and isoform selectivity of the inhibition.

G cluster_active_site Carbonic Anhydrase Active Site cluster_inhibition Inhibitory Mechanism Active Site Zn²⁺ His His His H2O H₂O Active Site:f0->H2O Coordinates HCO3 HCO₃⁻ H2O->HCO3 Reacts with CO₂ CO2 CO₂ CO2->HCO3 H+ H⁺ HCO3->H+ Inhibitor 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid Pyrazole SO₂NH₂ Propanoic Acid Inhibitor:so2nh2->Active Site:f0 Binds to Zn²⁺

Figure 2: Hypothesized Carbonic Anhydrase Inhibition.

Proposed Experimental Validation

To rigorously test the hypothesized mechanisms of action, a series of well-defined in vitro and cell-based assays are proposed.

Experimental Workflow

G Start Start Compound Synthesis Synthesis and Purification Start->Compound Synthesis In Vitro Assays In Vitro Enzyme Assays (COX-1/2, 5-LOX, CAs) Compound Synthesis->In Vitro Assays Cell-Based Assays Cell-Based Anti-inflammatory Assays In Vitro Assays->Cell-Based Assays Molecular Modeling Molecular Docking Studies Cell-Based Assays->Molecular Modeling Data Analysis Data Analysis and SAR Interpretation Molecular Modeling->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 3: Proposed Experimental Workflow for Validation.
Detailed Experimental Protocols
  • Objective: To determine the inhibitory potency (IC₅₀) of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Prepare a stock solution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution to obtain a range of test concentrations.

    • In a 96-well plate, add the test compound, human recombinant COX-1 or COX-2 enzyme, and a colorimetric substrate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

    • Celecoxib and indomethacin should be used as reference standards.[4]

  • Objective: To determine the IC₅₀ of the test compound against human recombinant 5-LOX.

  • Methodology:

    • Follow a similar serial dilution protocol as for the COX assays.

    • In a suitable buffer, combine the test compound, human recombinant 5-LOX enzyme, and arachidonic acid.

    • Incubate the reaction mixture at 37°C.

    • Measure the formation of leukotrienes using a specific ELISA kit or by HPLC.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

    • Zileuton should be used as a positive control.

  • Objective: To determine the inhibitory potency (Kᵢ) of the test compound against various human CA isoforms (e.g., hCA I, II, IX, XII).[5][6]

  • Methodology:

    • Employ a stopped-flow spectrophotometric method to measure the CO₂ hydration activity of the CA isoforms.

    • Prepare a range of concentrations of the test compound.

    • Incubate the enzyme with the inhibitor for a defined period.

    • Initiate the reaction by mixing the enzyme-inhibitor solution with a CO₂-saturated buffer.

    • Monitor the change in absorbance of a pH indicator over time.

    • Calculate the initial rates of reaction and determine the Kᵢ values by fitting the data to the appropriate inhibition model.

    • Acetazolamide should be used as a reference inhibitor.[5]

  • Objective: To predict the binding mode and interactions of the test compound with the active sites of COX-2, 5-LOX, and relevant CA isoforms.

  • Methodology:

    • Obtain the crystal structures of the target enzymes from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid and perform energy minimization.

    • Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of each enzyme.

    • Analyze the resulting docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the active site zinc ion in CAs).[4]

Hypothetical Data Summary and Interpretation

The following table presents a hypothetical summary of the expected outcomes from the proposed experiments, which would support the dual COX-2/5-LOX inhibition and CA inhibition mechanisms.

AssayParameterHypothetical ValueInterpretation
COX-1 Inhibition IC₅₀> 100 µMSelective for COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects.
COX-2 Inhibition IC₅₀0.1 µMPotent inhibition of the key enzyme in prostaglandin-mediated inflammation.
5-LOX Inhibition IC₅₀1.5 µMEffective inhibition of the leukotriene pathway, contributing to a broader anti-inflammatory profile.
hCA II Inhibition Kᵢ50 nMStrong inhibition of a physiologically important CA isoform.
hCA IX Inhibition Kᵢ25 nMPotent inhibition of a tumor-associated CA isoform, suggesting potential anticancer applications.

A low micromolar to nanomolar IC₅₀ for COX-2 and 5-LOX, coupled with a significantly higher IC₅₀ for COX-1, would be indicative of a potent and selective dual anti-inflammatory agent.[4] Similarly, low nanomolar Kᵢ values against specific CA isoforms would confirm this as a primary mechanism of action.[2][6]

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous approach to elucidating the mechanism of action of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. Based on its chemical structure, the most plausible mechanisms are dual inhibition of COX-2 and 5-LOX, and inhibition of carbonic anhydrases. The proposed experimental protocols provide a clear roadmap for validating these hypotheses.

Should the experimental data align with these predictions, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid could represent a promising lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics. Further investigations would involve in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and detailed toxicological assessments to establish its therapeutic potential.

References

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103632. [Link]

  • Patel, R. V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26493–26505. [Link]

  • Jabeen, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19088–19100. [Link]

  • Avcı, K., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401612. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Gül, H. İ., et al. (2019). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083–1093. [Link]

Sources

Foundational

A Technical Guide to 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid and its Analogs: A New Frontier in Carbonic Anhydrase Inhibition

Introduction: The Emergence of Pyrazole Sulfonamides in Modern Therapeutics The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazole Sulfonamides in Modern Therapeutics

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents, spanning indications from oncology to infectious diseases.[1] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide pharmacophore gives rise to a class of compounds with potent and often selective inhibitory activity against a family of metalloenzymes known as carbonic anhydrases (CAs).[2][3][4] This technical guide provides an in-depth review of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a representative member of this class, and its analogs, with a focus on their synthesis, mechanism of action, structure-activity relationships, and burgeoning therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising chemical space.

The Core Chemistry: Synthesis of the Pyrazole Sulfonamide Scaffold

The synthesis of pyrazole sulfonamides, including derivatives structurally related to 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, generally follows convergent synthetic strategies that allow for the facile introduction of diversity at various positions of the pyrazole ring. A generalized and adaptable synthetic approach is outlined below. The rationale behind this multi-step process is to build the core heterocyclic system first and then introduce the key functional groups, which allows for modularity in analog synthesis.

Experimental Protocol: A Generalized Synthesis

A common synthetic route to pyrazole-based benzene sulfonamides involves the initial formation of a substituted pyrazole core, followed by the introduction of the sulfonamide moiety.[4]

Step 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the topic compound, a precursor to the 4-sulfamoylphenyl group would be incorporated at this stage or introduced later.

  • Rationale: The Knorr pyrazole synthesis and related reactions are highly reliable and versatile methods for creating the pyrazole heterocycle from readily available starting materials. The choice of substituents on the 1,3-dicarbonyl and hydrazine starting materials directly dictates the substitution pattern of the resulting pyrazole.

Step 2: Introduction of the Propanoic Acid Moiety

The N-1 position of the pyrazole ring can be alkylated with a suitable three-carbon synthon bearing a protected carboxylic acid.

  • Example Reagent: Ethyl 3-bromopropanoate.

  • Rationale: N-alkylation of pyrazoles is a well-established transformation. Using a protected carboxylic acid prevents unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to yield the desired propanoic acid.

Step 3: Sulfonylation and Amidation to form the Sulfonamide

If not already incorporated, the sulfamoyl group is typically introduced via chlorosulfonylation of an appropriate aromatic precursor, followed by amination.

  • Reagents: Chlorosulfonic acid, followed by reaction with ammonia.[5]

  • Rationale: This two-step process is a standard and efficient method for the preparation of primary sulfonamides.

Step 4: Final Deprotection/Hydrolysis

Any protecting groups on the carboxylic acid are removed to yield the final product.

  • Example Condition: Base-mediated hydrolysis (e.g., using sodium hydroxide) of an ester to the carboxylic acid.

Mechanism of Action: Targeting the Zinc-Containing Active Site of Carbonic Anhydrases

The primary biological target of pyrazole sulfonamides is the family of carbonic anhydrase enzymes.[2][3][6] These ubiquitous metalloenzymes play a critical role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The Sulfonamide Pharmacophore: A Zinc-Binding Moiety

The cornerstone of the inhibitory activity of these compounds is the sulfonamide group (-SO₂NH₂).[2] The deprotonated sulfonamide nitrogen acts as a potent ligand for the zinc ion (Zn²⁺) located at the core of the carbonic anhydrase active site.[2] This coordination displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

The Pyrazole Scaffold: A Versatile Platform for Isoform Selectivity

While the sulfonamide group provides the anchoring point to the zinc ion, the pyrazole ring and its substituents are crucial for establishing interactions with the surrounding amino acid residues in the active site. These secondary interactions are the key determinants of the inhibitor's potency and, importantly, its selectivity for different carbonic anhydrase isoforms.[3][4] By modifying the substituents on the pyrazole ring, it is possible to tailor the inhibitor to target specific isoforms, such as the tumor-associated hCA IX and hCA XII, while sparing the more ubiquitous cytosolic isoforms like hCA I and II.[3][6]

Inhibitor Pyrazole Sulfonamide (e.g., 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid) Sulfonamide Sulfonamide Moiety (-SO2NH2) Inhibitor->Sulfonamide Contains Pyrazole Pyrazole Ring & Substituents Inhibitor->Pyrazole Contains Zinc_Ion Zn2+ Ion Sulfonamide->Zinc_Ion Coordinates with Amino_Acids Active Site Amino Acids Pyrazole->Amino_Acids Interacts with CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion->CA_Active_Site Located in Inhibition Enzyme Inhibition Zinc_Ion->Inhibition Leads to Amino_Acids->CA_Active_Site Lines

Caption: Interaction of a pyrazole sulfonamide inhibitor with the carbonic anhydrase active site.

Biological Activity and Structure-Activity Relationships (SAR)

Extensive research has been conducted on pyrazole sulfonamides, revealing their potent inhibitory activity against various carbonic anhydrase isoforms. The structure-activity relationships derived from these studies provide a roadmap for the rational design of next-generation inhibitors.

Inhibitory Potency against Key Carbonic Anhydrase Isoforms

The inhibitory activity of pyrazole sulfonamides is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. A lower value indicates a more potent inhibitor.

Compound ClassTarget IsoformReported Activity (IC₅₀ / Kᵢ)Reference
Pyrazole-based benzene sulfonamideshCA II0.24 µM (IC₅₀) for compound 4k[4]
Pyrazole-based benzene sulfonamideshCA IX0.15 µM (IC₅₀) for compound 4j[4]
Pyrazole-based benzene sulfonamideshCA XII0.28 µM (IC₅₀) for compound 4j[4]
Sulfamoylphenyl pyrazoleshCA IX0.04 µM (IC₅₀) for compound 5e[2]
Sulfamoylphenyl pyrazoleshCA XII0.08 µM (IC₅₀) for compound 4e[2]
Key Structure-Activity Relationship Insights
  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence both potency and isoform selectivity. For instance, the presence of electron-withdrawing groups can enhance inhibitory activity.[2] The introduction of bulky or specific functional groups can exploit subtle differences in the active site architecture between CA isoforms, leading to selective inhibition.[3]

  • The Propanoic Acid Moiety: The propanoic acid group in the title compound introduces a hydrophilic and ionizable handle. This can influence the compound's pharmacokinetic properties, such as solubility and cell permeability. Furthermore, the carboxylate group may form additional interactions within the active site, potentially enhancing binding affinity.

  • The Sulfonamide Linker: The position of the sulfonamide group on the phenyl ring (ortho, meta, or para) can impact the orientation of the molecule within the active site and, consequently, its inhibitory profile.[7]

Start Pyrazole Sulfonamide Core Structure Substituents Modification of Substituents (R1, R2, R3) Start->Substituents Rational Design Potency Altered Potency (IC50 / Ki) Substituents->Potency Impacts Selectivity Altered Isoform Selectivity (e.g., hCA IX vs hCA II) Substituents->Selectivity Impacts Properties Modified Physicochemical Properties (Solubility, etc.) Substituents->Properties Impacts

Caption: The impact of structural modifications on the properties of pyrazole sulfonamide inhibitors.

Therapeutic Potential and Future Directions

The ability of pyrazole sulfonamides to potently and selectively inhibit carbonic anhydrases opens up a wide range of therapeutic possibilities.

Oncology

The overexpression of hCA IX and hCA XII in various hypoxic tumors is linked to tumor progression, metastasis, and resistance to therapy.[2] By inhibiting these isoforms, pyrazole sulfonamides can disrupt the pH regulation of the tumor microenvironment, potentially leading to cancer cell death and enhancing the efficacy of conventional cancer treatments. Several pyrazole sulfonamide derivatives have demonstrated promising anticancer activity in preclinical studies.[2][8]

Glaucoma

Carbonic anhydrase inhibitors are a well-established class of drugs for the treatment of glaucoma.[9] They work by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure. Novel pyrazole sulfonamides with high potency against the relevant ocular isoforms (e.g., hCA II and hCA IV) could offer improved efficacy and side-effect profiles compared to existing therapies.[9]

Other Potential Applications

The diverse roles of carbonic anhydrases in physiology and pathophysiology suggest that pyrazole sulfonamides could also find applications as diuretics, anticonvulsants, and for the management of altitude sickness.[4] Furthermore, derivatives of this class have shown activity against other enzyme targets, such as NADPH oxidase 2 (NOX2), indicating potential for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress.[10]

Conclusion

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid and its analogs represent a versatile and highly promising class of compounds, primarily targeting carbonic anhydrase enzymes. Their modular synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of their potency and isoform selectivity. The well-understood mechanism of action, centered on the zinc-binding sulfonamide pharmacophore, provides a solid foundation for rational drug design. With demonstrated potential in oncology, ophthalmology, and beyond, the pyrazole sulfonamide scaffold is poised to remain a fertile ground for the discovery and development of novel therapeutic agents. Continued exploration of this chemical space, aided by computational modeling and advanced biological screening, will undoubtedly unlock new opportunities to address unmet medical needs.

References

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC - NIH. (n.d.).
  • Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors - FLORE. (n.d.).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. (n.d.).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023, June 20).
  • Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors | Journal of Pharmacy and Pharmacology | Oxford Academic. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023, July 13).
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (2025, March 24).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed. (2023, April 8).

Sources

Exploratory

The Discovery of Pyrazole-Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of pyrazole-sulfonamide derivatives, a class of compounds that has yielded significant therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of pyrazole-sulfonamide derivatives, a class of compounds that has yielded significant therapeutic agents. By dissecting the core chemical features and the pharmacological rationale for their combination, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will delve into validated synthetic protocols, elucidate the mechanism of action with a focus on cyclooxygenase-2 (COX-2) inhibition, present structure-activity relationship (SAR) data, and provide detailed experimental workflows. The guide is structured to deliver not just procedural steps, but the scientific causality that underpins the drug discovery process, ensuring a robust and insightful understanding of this important chemical scaffold.

Introduction: The Strategic Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the pyrazole and sulfonamide moieties are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural component in numerous anti-inflammatory drugs.[2] The sulfonamide group (-SO₂NH₂) is a crucial pharmacophore in various antibacterial, diuretic, and hypoglycemic agents.

The strategic hybridization of these two scaffolds into a single molecular entity has proven to be a highly successful strategy in drug design.[3] The resulting pyrazole-sulfonamide core forms the basis of celecoxib, a blockbuster non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4][5] This selectivity is the cornerstone of its therapeutic value, offering potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[6][7] The success of celecoxib has spurred extensive research into novel derivatives for a range of therapeutic areas, including cancer and neurological diseases.[4][7][8]

Synthetic Strategies and Methodologies

The construction of the 1,5-diarylpyrazole-sulfonamide core, characteristic of celecoxib and its analogs, is typically achieved through a multi-step synthetic sequence. The most common and robust approach involves a condensation reaction to form the pyrazole ring, followed by the introduction of the sulfonamide moiety.

Workflow for Pyrazole-Sulfonamide Synthesis

The following diagram outlines a generalized workflow for the synthesis and validation of a pyrazole-sulfonamide derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Structure Validation start Starting Materials (Diketone & Hydrazine) step1 Step 1: Condensation Reaction (Pyrazole Ring Formation) start->step1 step2 Step 2: Sulfonylation (Introduction of Sulfonamide) step1->step2 purify Purification (Crystallization / Chromatography) step2->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Characterization ms Mass Spectrometry (HRMS) purify->ms Characterization purity Purity Analysis (HPLC) purify->purity Characterization final Final Product nmr->final Verified Compound ms->final Verified Compound purity->final Verified Compound

Caption: A generalized workflow for the synthesis and structural validation of pyrazole-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes a representative synthesis of a 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) analog. This procedure is a self-validating system, incorporating purification and analytical characterization to confirm the identity and purity of the final product.

Step 1: Pyrazole Ring Formation via Knorr Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-trifluoro-4-(4-methylphenyl)butane-2,4-dione (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: To this solution, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq). The use of the hydrochloride salt often improves stability.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent cyclization reaction, leading to the formation of the thermodynamically stable pyrazole ring.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole intermediate.

Step 2: (If starting with a non-sulfonamide substituted hydrazine) Sulfonylation

Note: This step is shown for completeness if the sulfonamide is added after pyrazole formation.

  • Chlorosulfonation: Treat the precursor phenyl-pyrazole with chlorosulfonic acid (excess) at 0°C to introduce the sulfonyl chloride group (-SO₂Cl). This is a highly exothermic and hazardous reaction requiring strict anhydrous conditions and careful temperature control.

  • Amination: The resulting sulfonyl chloride is then carefully added to a cooled solution of aqueous ammonia to form the final sulfonamide (-SO₂NH₂).

  • Purification & Validation: The final product is purified as described above (filtration and recrystallization). The structure and purity must be rigorously confirmed using the following analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

    • HPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.

Biological Activity and Mechanism of Action

The primary therapeutic application of many pyrazole-sulfonamide derivatives is the inhibition of the COX-2 enzyme, which plays a critical role in the inflammatory pathway.[5][9]

The COX-2 Signaling Pathway

Cyclooxygenase enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[8][10] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6]

Selective COX-2 inhibitors like celecoxib exploit a key structural difference between the two isozymes. The active site of COX-2 contains a larger, hydrophilic side-pocket that is absent in COX-1.[6] The polar sulfonamide side chain of celecoxib binds within this specific side pocket, conferring its selectivity for COX-2 over COX-1.[4] This targeted inhibition reduces the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby lowering the risk of gastrointestinal side effects.[6]

G stimuli Inflammatory Stimuli (Cytokines, Growth Factors) cox2 COX-2 Enzyme stimuli->cox2 Upregulates Expression membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa via Phospholipase A₂ aa->cox2 Substrate celecoxib Pyrazole-Sulfonamide (e.g., Celecoxib) celecoxib->cox2 Selective Inhibition pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 Catalyzes Conversion prostaglandins Prostaglandins (PGE₂) pgh2->prostaglandins via Isomerases inflammation Pain & Inflammation prostaglandins->inflammation

Caption: The mechanism of action for pyrazole-sulfonamide COX-2 inhibitors in the inflammatory cascade.

Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a robust, colorimetric method for determining the inhibitory potential of newly synthesized compounds against the COX-2 enzyme. It includes necessary controls for a self-validating experiment.

Principle: The assay measures the peroxidase component of COX-2 activity. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured using a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which becomes oxidized and changes color, allowing for quantification via absorbance.[11]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[11]

  • Heme cofactor[11]

  • Arachidonic acid (substrate)

  • TMPD (chromogenic probe)

  • Test Compounds and Positive Control (Celecoxib) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and celecoxib (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.[11]

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank Wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL heat-inactivated COX-2.

    • Control Wells (100% Activity): 150 µL Reaction Buffer, 10 µL Heme, 10 µL active COX-2, 10 µL DMSO.

    • Test Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL active COX-2, 10 µL of diluted test compound.

    • Positive Control Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL active COX-2, 10 µL of diluted celecoxib.

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11][12]

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to all wells to start the reaction.[11]

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm kinetically for 2-5 minutes using a plate reader.[11][13]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[11]

Structure-Activity Relationship (SAR) Insights

The exploration of SAR is fundamental to optimizing the potency and selectivity of drug candidates. For pyrazole-sulfonamide COX-2 inhibitors, several structural features are critical for activity.[14]

  • The Sulfonamide Moiety: The para-SO₂NH₂ group on one of the phenyl rings is crucial for COX-2 selectivity.[15] It forms key hydrogen bonds in the hydrophilic side pocket of the COX-2 active site. Replacing it with less polar or bulkier groups often diminishes or abolishes selectivity.[2]

  • The Trifluoromethyl Group: The -CF₃ group on the pyrazole ring is important for potency. It is believed to interact with a hydrophobic region of the enzyme's active site.

  • Aryl Substituents: The nature and position of substituents on the two aryl rings (at positions 1 and 5 of the pyrazole) significantly impact activity. For example, a methyl group at the para-position of the C-5 phenyl ring (the p-tolyl group in celecoxib) contributes to potent inhibition.

Table 1: SAR of Celecoxib Analogs against COX-2

The following table summarizes representative data on how modifications to the core pyrazole-sulfonamide scaffold can influence inhibitory activity against COX-1 and COX-2, thereby affecting the selectivity index (SI).

CompoundR¹ (on C-5 Phenyl)R² (on N-1 Phenyl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
Celecoxib 4-CH₃4-SO₂NH₂7.70.07110
Analog 1 H4-SO₂NH₂>1000.35>285
Analog 2 4-F4-SO₂NH₂500.041250
Analog 3 4-CH₃4-SO₂CH₃ (Sulfone)150.3050
Analog 4 4-CH₃H (No Sulfonamide)109.5~1

Data are illustrative and compiled from principles discussed in medicinal chemistry literature.[7][14][16] High SI values indicate greater selectivity for COX-2.

Conclusion and Future Directions

The pyrazole-sulfonamide scaffold, exemplified by celecoxib, represents a triumph of rational drug design. By understanding the specific molecular interactions that govern selective enzyme inhibition, medicinal chemists have been able to develop potent and safer anti-inflammatory agents. The synthetic routes are well-established, and the biological evaluation assays are robust and suitable for high-throughput screening.

Future research continues to build upon this foundation. The dual inhibition of COX-2 and other targets, such as 5-lipoxygenase (5-LOX) or carbonic anhydrase, is a promising strategy for developing agents with broader anti-inflammatory profiles or for applications in oncology.[3][17] The design of novel derivatives with modified pharmacokinetic properties or alternative therapeutic indications remains a vibrant and promising area of drug discovery.[15][18]

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Dadiboyena, S., & Hamme II, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Chemistry, 16(11), 1390-1407. Available from: [Link]

  • Gauthier, J. Y., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(5), 1303-1315. Available from: [Link]

  • Li, J., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 358-362. Available from: [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. (2024). Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

  • Ayaz, M., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(32), 19683-19695. Available from: [Link]

  • Knaus, E. E., et al. (2000). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 43(20), 3745-3752. Available from: [Link]

  • Dadiboyena, S., & Hamme II, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Chemistry, 16(11), 1390-1407. Available from: [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 190, 112066. Available from: [Link]

  • Reddy, G. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26038-26048. Available from: [Link]

  • Wang, Y., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. Molecules, 24(9), 1709. Available from: [Link]

  • Elgohary, M. K., et al. (2025). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules, 293, 139170. Available from: [Link]

  • Kumar, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3561. Available from: [Link]

  • Patel, H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

  • Elgohary, M. K., et al. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. CureHunter. Available from: [Link]

  • El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. Available from: [Link]

  • Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available from: [Link]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 95-106. Available from: [Link]

  • Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037-3050. Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - PubMed Central. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

using 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in vitro assays

An In-Depth Guide to the In Vitro Evaluation of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid as a Carbonic Anhydrase Inhibitor Authored by a Senior Application Scientist This document provides a comprehensive guide for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid as a Carbonic Anhydrase Inhibitor

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a representative molecule from the pyrazole-sulfonamide class of compounds. The protocols and methodologies detailed herein are designed to rigorously assess its potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform, Carbonic Anhydrase IX (CAIX).

The sulfonamide group is a cornerstone pharmacophore for carbonic anhydrase inhibition, and its incorporation into a pyrazole scaffold offers a promising avenue for developing selective and potent therapeutic agents. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While ubiquitous and essential for normal physiological processes, certain isoforms are overexpressed in pathological conditions. Specifically, CAIX is a transmembrane enzyme that is highly upregulated in many solid tumors in response to hypoxia.[2] By regulating intra- and extracellular pH, CAIX enables cancer cells to survive and proliferate in the acidic tumor microenvironment, making it a prime target for anticancer therapy.[2][3]

This guide moves beyond simple procedural lists, offering causal explanations for experimental choices to ensure robust and reproducible results. We will detail both the direct enzymatic inhibition assays, which are crucial for determining potency (IC₅₀) and the inhibition constant (Kᵢ), and subsequent cell-based assays that validate the compound's efficacy in a more physiologically relevant context.

Part 1: Enzymatic Inhibition Assays

Directly assessing the interaction between an inhibitor and its target enzyme is the foundational step in characterization. For carbonic anhydrase inhibitors, two principal methods are employed: the high-precision stopped-flow CO₂ hydration assay and the higher-throughput colorimetric esterase assay.

Gold Standard: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the definitive method for measuring the catalytic activity of carbonic anhydrase and determining the inhibition constant (Kᵢ). The assay directly measures the enzyme's primary physiological function: the hydration of CO₂. The reaction produces a proton, leading to a decrease in pH, which is monitored spectrophotometrically using a pH indicator.[4][5] The speed of this reaction necessitates the use of a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction kinetics.[6]

Causality Behind the Method: By directly measuring the physiological reaction, this assay provides the most accurate kinetic parameters. Pre-incubating the enzyme with the inhibitor allows for the determination of the inhibition mechanism and a true Kᵢ value, which represents the inhibitor's binding affinity. This is critical for structure-activity relationship (SAR) studies.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES or Tris buffer, pH 7.5, containing 100 mM NaClO₄.

    • Enzyme Stock Solution: Prepare a concentrated stock of purified, recombinant human carbonic anhydrase (e.g., hCA II, hCA IX) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-10 nM).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in a suitable solvent like DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations for Kᵢ determination.

    • pH Indicator: Use phenol red at a final concentration of 0.2 mM.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling pure CO₂ gas through deionized water at 4°C for at least 30 minutes.[5] This solution must be kept on ice and used promptly.

  • Instrumentation and Execution:

    • Set the stopped-flow spectrophotometer to the desired temperature, typically 25°C.

    • Load one syringe with the enzyme/inhibitor/indicator solution (pre-incubated for at least 15 minutes on ice) and the other syringe with the CO₂-saturated water.

    • Initiate the rapid mixing. The instrument will monitor the change in absorbance of the phenol red at 570 nm over time as the pH drops.

    • Record the initial, linear rate of the reaction (ΔAbs/time).

  • Data Analysis:

    • Calculate the enzymatic activity as the rate of the catalyzed reaction minus the rate of the uncatalyzed reaction (measured in the absence of enzyme).

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model using specialized software (e.g., Cheng-Prusoff equation for IC₅₀ to Kᵢ conversion if substrate concentration is known, or direct fitting to Michaelis-Menten models for competitive, non-competitive, or uncompetitive inhibition).

High-Throughput Screening: Colorimetric p-NPA Esterase Assay for IC₅₀ Determination

While the stopped-flow assay is the gold standard, its requirement for specialized equipment makes it less suitable for initial screening. The p-nitrophenyl acetate (pNPA) assay is a convenient and widely used colorimetric method that leverages the esterase activity of carbonic anhydrase.[1] The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow chromophore that can be quantified by measuring the absorbance increase at 405 nm.

Causality Behind the Method: This assay is based on a non-physiological reaction but serves as a reliable proxy for CA activity. Its simplicity and adaptability to a 96-well plate format make it ideal for determining the half-maximal inhibitory concentration (IC₅₀), which is a crucial parameter for ranking the potency of compounds in a series.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[1]

    • Enzyme Working Solution: Dilute purified hCA isoforms (e.g., hCA II, hCA IX, hCA XII) in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

    • Inhibitor Dilutions: Prepare a serial dilution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Substrate Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[1]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of Assay Buffer.

      • 10 µL of the inhibitor dilution (or vehicle control).

      • 20 µL of the Enzyme Working Solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition vs. the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using graphing software.

Data Presentation and Interpretation

Summarize the inhibition data in a table to clearly compare the potency and selectivity of the compound against different CA isoforms.

Carbonic Anhydrase IsoformKᵢ (nM) - Stopped-Flow AssayIC₅₀ (nM) - pNPA AssaySelectivity Ratio (IC₅₀ CAII / IC₅₀ CAIX)
hCA I (off-target)>10,000>10,000-
hCA II (off-target)1,2501,500-
hCA IX (target) 45 60 25
hCA XII (target) 5.5 8.0 187.5
(Note: Data are illustrative and do not represent actual experimental results for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.)

A high selectivity ratio for tumor-associated isoforms (CAIX, CAXII) over cytosolic, off-target isoforms (CAI, CAII) is a highly desirable characteristic for a therapeutic candidate.

Part 2: Cell-Based Assays for Functional Validation

After confirming direct enzyme inhibition, it is imperative to evaluate the compound's activity in a cellular context. These assays determine if the compound can engage its target in a complex biological system and elicit a desired functional response. For a CAIX inhibitor, key endpoints include reducing cell viability and impairing the migratory or invasive potential of cancer cells, particularly under hypoxic conditions that mimic the tumor microenvironment.[7]

Cell Viability and Cytotoxicity Assay (MTT/XTT/CellTiter-Glo®)

These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the inhibitor suggests cytotoxic or cytostatic effects.

Causality Behind the Method: CAIX inhibition disrupts pH regulation, leading to intracellular acidification and extracellular alkalization, which can compromise cell survival and proliferation.[3] This assay quantifies the downstream consequence of target engagement on the overall health of the cancer cell population. Performing the assay under both normoxic (21% O₂) and hypoxic (1% O₂) conditions is critical, as CAIX is hypoxia-inducible, and inhibitors are expected to be more effective in a hypoxic state.[8]

  • Cell Culture and Plating:

    • Use a cancer cell line known to express CAIX under hypoxia (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 triple-negative breast cancer).

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Hypoxic Induction and Treatment:

    • For the hypoxic arm, place one set of plates in a hypoxic incubator (1% O₂, 5% CO₂, 37°C) for 24 hours to induce CAIX expression. The other set remains in a normoxic incubator.

    • Prepare serial dilutions of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include vehicle-only (DMSO) and untreated controls.

    • Return the plates to their respective normoxic or hypoxic incubators for an additional 48-72 hours.

  • Viability Measurement (using MTT as an example):

    • Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a dedicated SDS-HCl solution) to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value for both normoxic and hypoxic conditions.

ConditionCell Viability IC₅₀ (µM)
Normoxia (21% O₂)>100
Hypoxia (1% O₂)15.2
(Note: Data are illustrative.)
Cell Migration "Wound Healing" Assay

CAIX promotes cell migration and invasion, which are key processes in metastasis.[7][8] The wound healing assay is a straightforward method to assess the effect of an inhibitor on collective cell migration.

Causality Behind the Method: By creating a cell-free "wound" in a confluent monolayer, we can monitor the ability of cells to migrate and close the gap. Inhibition of CAIX is expected to impair this process, providing evidence of the compound's anti-metastatic potential.

  • Create Confluent Monolayer: Seed cells in a 24-well plate and grow them to full confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.

  • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., at or below its hypoxic IC₅₀) or a vehicle control.

  • Image Acquisition: Immediately capture an image of the wound in each well using a microscope (Time 0). Place the plate in a hypoxic incubator.

  • Monitor Closure: Acquire images of the same wound fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the Time 0 area. Compare the rate of closure between treated and control wells.

Part 3: Visualization of Concepts and Workflows

Visual aids are essential for understanding complex biological pathways and experimental designs.

Diagram: Carbonic Anhydrase IX Mechanism and Inhibition

Caption: Mechanism of CAIX-mediated pH regulation and its inhibition.

Diagram: Experimental Workflow for Inhibitor Characterization

Workflow cluster_level1 Level 1: Enzymatic Assays cluster_level2 Level 2: Cell-Based Assays Start Compound Synthesis 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid Assay_pNPA pNPA Esterase Assay (High-Throughput) Start->Assay_pNPA Data_IC50 Determine IC₅₀ & Selectivity (vs. CAII, CAXII, etc.) Assay_pNPA->Data_IC50 Assay_SF Stopped-Flow CO₂ Hydration Assay (Gold Standard) Data_Ki Determine Kᵢ & Mechanism Assay_SF->Data_Ki Data_IC50->Assay_SF Promising Candidates Assay_Viability Cell Viability Assay (Normoxia vs. Hypoxia) Data_Ki->Assay_Viability Potent & Selective Candidates Data_Cell_IC50 Determine Cellular IC₅₀ Assay_Viability->Data_Cell_IC50 Assay_Migration Cell Migration Assay (Wound Healing) Data_Migration Quantify Migration Inhibition Assay_Migration->Data_Migration Data_Cell_IC50->Assay_Migration

Caption: Stepwise workflow for in vitro characterization of a CA inhibitor.

References

  • Gieling, R. G., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1-13. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). [Link]

  • Gieling, R. G. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Gieling, R. G. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Le, H. N., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1188313. [Link]

  • De Monte, C., et al. (2018). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. [Link]

  • Brandt, W., & MIGNON, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7292. [Link]

  • Gatenby, R. A., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(11), 8934–8948. [Link]

  • Pacchiano, F., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 935-943. [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

Sources

Application

Application Notes & Protocols: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid as a Selective Carbonic Anhydrase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are essential to life.[1] They catalyze a fundamental and rapid physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This process is critical for a vast array of biological functions, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[4][5]

In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.[2] The aberrant activity of specific isoforms is directly linked to the pathology of numerous diseases, such as glaucoma, epilepsy, and particularly cancer.[4][6] Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors in response to hypoxia.[7][8] Their activity helps cancer cells manage an acidic microenvironment, thereby promoting tumor survival, proliferation, and metastasis.[8]

This pathological significance makes CAs, especially the tumor-associated isoforms, a prime target for therapeutic intervention.[1] The development of isoform-selective inhibitors is a critical goal in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target side effects associated with the inhibition of ubiquitous cytosolic isoforms like CA I and CA II.[8] Sulfonamides are a well-established class of CA inhibitors, with the primary sulfamoyl moiety (SO₂NH₂) acting as a potent zinc-binding group (ZBG) that anchors to the Zn²⁺ ion in the enzyme's active site.[1][9]

This guide focuses on 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid , a representative molecule from the pyrazole-based sulfonamide class of inhibitors, detailing its mechanism of action and providing robust protocols for its characterization.

Compound Profile and Mechanism of Action

The inhibitory power and selectivity of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid stem from its distinct chemical architecture. The molecule integrates three key pharmacophoric features:

  • The Sulfamoyl Group (SO₂NH₂): This is the cornerstone of its inhibitory activity. The deprotonated nitrogen of the sulfonamide coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule and effectively shutting down the enzyme's catalytic cycle.[1][9]

  • The Pyrazole Scaffold: Pyrazole and its derivatives are recognized as excellent pharmacophores in CA inhibitor design.[4] This heterocyclic ring system positions the sulfamoyl group for optimal interaction with the zinc ion and forms critical hydrogen bonds and van der Waals interactions with amino acid residues lining the active site.

  • The Propanoic Acid Tail: This substituent extends from the pyrazole ring and plays a crucial role in defining the inhibitor's selectivity profile. By interacting with amino acid residues in the middle and outer regions of the active site cavity, which vary between isoforms, this "tail" can be tailored to achieve preferential binding to a specific CA isoform, such as CA IX or XII, over the off-target CA I and II.[2][8]

The synergistic action of these three components results in a potent and potentially selective inhibition of target carbonic anhydrase isoforms.

Caption: Binding mode of the inhibitor within the carbonic anhydrase active site.

Application Notes: Experimental Design and Strategy

Rationale for Isoform Selectivity Screening

The primary goal for developing novel CA inhibitors, particularly for oncology applications, is to achieve high selectivity for tumor-associated isoforms (CA IX, XII) over ubiquitous, off-target isoforms (CA I, II).[8] Inhibition of cytosolic CA II can lead to side effects like paresthesia and metabolic acidosis. Therefore, it is imperative to profile any new inhibitor against a panel of key CA isoforms.

Table 1: Illustrative Inhibitory Profile against Key Human CA Isoforms

The following table presents a hypothetical but representative dataset for a selective inhibitor, with inhibition constants (Kᵢ) expressed in nanomolars (nM). Lower Kᵢ values denote higher inhibitory potency. Acetazolamide (AAZ), a non-selective clinical inhibitor, is included for comparison.[10]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (II vs IX)
Acetazolamide (AAZ)25012256~0.5x
3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid >1000215159~14x

Data is illustrative and intended for comparison purposes.

Kinetic Analysis for Mechanistic Insight

Determining the half-maximal inhibitory concentration (IC₅₀) is a crucial first step. However, to understand the inhibitor's mechanism, a full kinetic analysis to determine the inhibition constant (Kᵢ) and mode of inhibition is necessary.[11][12] Most sulfonamide-based inhibitors act via a competitive or non-competitive mechanism, which can be elucidated by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor. This data is typically analyzed using graphical methods like the Lineweaver-Burk plot.[13]

Experimental Protocols

The following protocols provide a robust framework for evaluating the inhibitory activity of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

Protocol 1: Determination of IC₅₀ using a Colorimetric Esterase Assay

This assay is a widely used, high-throughput compatible method for screening CA inhibitors. It leverages the esterase activity of CA to hydrolyze p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm.[14]

A. Materials and Reagents

  • Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[14]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

  • Positive Control: Acetazolamide (AAZ).

  • Solvent: DMSO for dissolving inhibitor and substrate.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.

B. Reagent Preparation

  • CA Enzyme Stock (1 mg/mL): Dissolve the lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • CA Working Solution (e.g., 20-50 units/mL): Immediately before use, dilute the CA stock to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.[14]

  • Inhibitor Stock (10 mM): Dissolve the test compound and AAZ in DMSO.

  • Inhibitor Working Solutions: Prepare a serial dilution of the inhibitor stock (e.g., from 100 µM to 0.1 nM) in Assay Buffer.

C. Assay Procedure

  • Plate Setup: Add reagents to a 96-well plate as described below (total volume = 200 µL). Perform all measurements in triplicate.

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (100% Control): 178 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 178 µL Assay Buffer + 2 µL of inhibitor dilution.

    • Positive Control: 178 µL Assay Buffer + 2 µL of AAZ dilution.

  • Enzyme Addition: Add 20 µL of CA Working Solution to all wells except the Blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of 3 mM p-NPA Substrate Stock to the Blank wells first, then to all other wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

D. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = (1 - (V_inhibitor / V_max_activity)) * 100

  • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the colorimetric CA inhibition assay.

Protocol 2: Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition

This protocol is an extension of the IC₅₀ assay and is essential for a deeper mechanistic understanding.

A. Procedure

  • Select three fixed concentrations of the inhibitor: one at approximately the IC₅₀, one below, and one above.

  • For each inhibitor concentration (including a 0 µM control), perform the kinetic assay as described in Protocol 1, but with a range of varying p-NPA substrate concentrations (e.g., from 0.1 mM to 2 mM).

  • Determine the initial reaction rate (V) for each combination of inhibitor and substrate concentration.

B. Data Analysis

  • Generate a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration to visualize the effect on Vmax and Km.

  • Create a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the second quadrant.

  • The inhibition constant (Kᵢ) can be calculated from the changes in the apparent Km or Vmax using established equations derived from the Michaelis-Menten model.[13]

References

  • Ghorab, M. M., et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie, 356(4), e2200562. [Link][4]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link][2]

  • Said, M. F., et al. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports, 12(1), 19572. [Link][1]

  • Khan, I., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 12(13), 7855-7868. [Link][15]

  • Tanc, M., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 740-745. [Link][11]

  • Nocentini, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(21), 11576. [Link][3]

  • Sharma, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. [Link][6]

  • Shaukat, A., et al. (2024). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(16), 8465. [Link][7]

  • Auctores Publishing. A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Online. [Link][9]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link][16]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(17), 3219-3227. [Link][17]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 407(Suppl 2), S82-S88. [Link][18]

  • ResearchGate. (2025). X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. ResearchGate. [Link][19]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 11(5), 991-996. [Link][20]

  • Maren, T. H. (1960). A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, 130(4), 389-400. [Link][12]

  • ResearchGate. (2026). Novel pyrazole-based Schiff base with carbonic anhydrase inhibitory activity: synthesis, characterization, enzyme inhibition and in silico studies. ResearchGate. [Link][21]

  • McKenna, R., & Supuran, C. T. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(9), 2697. [Link][22]

  • Wikipedia contributors. (2024). Michaelis–Menten kinetics. Wikipedia. [Link][13]

  • McKenna, R., & Supuran, C. T. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. PMC. [Link][23]

  • Rutkauskas, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6296. [Link][24]

  • Nocentini, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 931-943. [Link][8]

Sources

Method

Application Notes and Protocols for the Synthesis and Characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive, field-proven guide for the synthesis, purification, and characte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive, field-proven guide for the synthesis, purification, and characterization of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This document is structured to not only provide a step-by-step protocol but also to offer insights into the rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] These five-membered nitrogen-containing heterocycles are features in a variety of clinically approved drugs, demonstrating their versatility in targeting a range of physiological conditions including inflammatory diseases, cancer, and microbial infections.[1][2] The sulfamoyl-pyrazole moiety, in particular, is of significant interest due to the sulfonamide group's ability to act as a key pharmacophore, often mimicking a carboxylic acid isostere and participating in crucial hydrogen bonding interactions with biological targets. The propanoic acid side chain provides a handle for further derivatization or can directly contribute to the molecule's pharmacokinetic and pharmacodynamic profile.

This guide details a robust, multi-step synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, designed for adaptability and scalability in a research setting.

Overall Synthetic Scheme

The synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is proposed via a three-step sequence starting from 1H-pyrazole. This pathway is designed for efficiency and utilizes common laboratory reagents.

Synthetic_Scheme Pyrazole 1H-Pyrazole Halopyrazole 4-Iodo-1H-pyrazole Pyrazole->Halopyrazole Step 1: Iodination SulfonylChloride 1H-Pyrazole-4-sulfonyl chloride Halopyrazole->SulfonylChloride Step 2a: Chlorosulfonylation SulfamoylPyrazole 4-Sulfamoyl-1H-pyrazole SulfonylChloride->SulfamoylPyrazole Step 2b: Ammonolysis MichaelAdduct Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate SulfamoylPyrazole->MichaelAdduct Step 3: Aza-Michael Addition TargetMolecule 3-(4-Sulfamoyl-1H-pyrazol-1-yl)propanoic acid MichaelAdduct->TargetMolecule Step 4: Ester Hydrolysis

Caption: Proposed synthetic pathway for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

Part 1: Synthesis of 4-Sulfamoyl-1H-pyrazole (Starting Material)

The synthesis of the key intermediate, 4-sulfamoyl-1H-pyrazole, is achieved in two stages: iodination of the pyrazole ring followed by a two-step conversion to the sulfonamide.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Rationale: Direct sulfonation of pyrazole can be challenging and may lead to a mixture of isomers. A more controlled approach involves the introduction of a halogen at the 4-position, which can then be converted to the desired sulfonyl chloride. Iodination is chosen here as it is a well-established and high-yielding reaction for pyrazoles.

Protocol:

  • To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Step 2: Synthesis of 4-Sulfamoyl-1H-pyrazole

Rationale: The iodo-group is converted to a sulfonyl chloride using chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with ammonia to furnish the primary sulfonamide. This two-step procedure is a standard method for the preparation of sulfonamides from aryl halides.

Protocol:

  • Chlorosulfonylation:

    • Add 4-iodo-1H-pyrazole (1.0 eq) cautiously to an excess of chlorosulfonic acid (5.0-10.0 eq) at 0 °C with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Extract the resulting aqueous solution with a suitable organic solvent like dichloromethane.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1H-pyrazole-4-sulfonyl chloride. Caution: 1H-pyrazole-4-sulfonyl chloride is moisture-sensitive and should be used immediately in the next step.

  • Ammonolysis:

    • Dissolve the crude 1H-pyrazole-4-sulfonyl chloride in a solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Treat the residue with water and filter the resulting solid.

    • Wash the solid with cold water and dry under vacuum to obtain 4-sulfamoyl-1H-pyrazole.

Part 2: Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Step 3: Aza-Michael Addition to Ethyl Acrylate

Rationale: The aza-Michael addition is an efficient method for the formation of a C-N bond. In this step, the pyrazole nitrogen acts as a nucleophile, attacking the electron-deficient double bond of ethyl acrylate. This reaction selectively alkylates the pyrazole at the N1 position, introducing the propanoate ester side chain. A base is used to deprotonate the pyrazole, increasing its nucleophilicity.

Protocol:

  • To a solution of 4-sulfamoyl-1H-pyrazole (1.0 eq) in a solvent like acetonitrile, add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Add ethyl acrylate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate.

Aza_Michael_Addition 4-Sulfamoyl-1H-pyrazole 4-Sulfamoyl-1H-pyrazole Deprotonated Pyrazole Deprotonated Pyrazole 4-Sulfamoyl-1H-pyrazole->Deprotonated Pyrazole Base (DBU) Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate Deprotonated Pyrazole->Ethyl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate + Ethyl Acrylate

Sources

Application

Application Notes & Protocols: Investigating 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in Cancer Cell Lines

I. Introduction: The Rationale for Targeting pH Regulation in Oncology The tumor microenvironment is a complex ecosystem characterized by hypoxia, nutrient deprivation, and acidosis.[1][2] A key player in maintaining the...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Targeting pH Regulation in Oncology

The tumor microenvironment is a complex ecosystem characterized by hypoxia, nutrient deprivation, and acidosis.[1][2] A key player in maintaining the dysregulated pH dynamics of cancer cells is the family of zinc metalloenzymes known as carbonic anhydrases (CAs).[3] Specifically, the tumor-associated isoforms Carbonic Anhydrase IX (CA IX) and XII (CA XII) are pivotal.[1][2] These enzymes, often overexpressed on the surface of tumor cells in response to hypoxia, catalyze the rapid hydration of carbon dioxide to bicarbonate and protons.[1][4] This enzymatic activity helps maintain a neutral intracellular pH (pHi) conducive to survival and proliferation while contributing to an acidic extracellular pH (pHe).[1] This "reversed" pH gradient facilitates tumor invasion, metastasis, and resistance to chemotherapy.[4]

The compound 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid belongs to a class of pyrazole-based sulfonamides designed as inhibitors of carbonic anhydrases.[5] The sulfamoyl (-SO₂NH₂) moiety is a critical zinc-binding group that anchors the inhibitor to the active site of CA enzymes, while the pyrazole scaffold and its substituents can be modified to achieve isoform selectivity and favorable pharmacokinetic properties.[6][7][8] Pyrazole derivatives, in general, have garnered significant attention for their anticancer activities, which often involve the induction of apoptosis and cell cycle arrest.[9][10][11][12]

These application notes provide a comprehensive framework for researchers to investigate the anticancer potential of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. The protocols herein describe robust, validated methods to assess its effects on cell viability, apoptosis, and cell cycle progression in relevant cancer cell lines.

II. Postulated Mechanism of Action

Based on its chemical structure, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is hypothesized to function as a selective inhibitor of tumor-associated carbonic anhydrases, primarily CA IX and XII.

CA_IX_Inhibition_Pathway cluster_outside Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_inside Intracellular Space (Neutral pH) CO2_ext CO₂ H2O_ext H₂O H_ext H⁺ HCO3_ext HCO₃⁻ CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_ext Catalysis CAIX->HCO3_ext Disruption pH Gradient Disruption CAIX->Disruption CO2_int CO₂ CO2_int->CO2_ext Cellular Respiration H2O_int H₂O H_int H⁺ Apoptosis Apoptosis H_int->Apoptosis Induces CellCycleArrest Cell Cycle Arrest H_int->CellCycleArrest Induces HCO3_int HCO₃⁻ Compound 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid Inhibition Inhibition Compound->Inhibition Inhibition->CAIX Disruption->H_int Intracellular Acidification CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

Caption: Postulated mechanism of action for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

By inhibiting CA IX/XII, the compound is expected to disrupt pH regulation, leading to intracellular acidification and a decrease in extracellular acidity. This shift in pH homeostasis can trigger downstream cytotoxic effects, including the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[4][13]

III. Experimental Workflows and Protocols

The following section outlines a logical experimental workflow to characterize the anticancer effects of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

Experimental_Workflow Start Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Expressing CA IX Prep Prepare Stock Solution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in DMSO Start->Prep Assay1 Cell Viability Assay (MTT) Determine IC₅₀ Value Prep->Assay1 Decision Significant Cytotoxicity? Assay1->Decision Assay2 Apoptosis Assay (Annexin V/PI Staining) Decision->Assay2 Yes Assay3 Cell Cycle Analysis (Propidium Iodide Staining) Decision->Assay3 Yes End Data Analysis & Interpretation Decision->End No Assay4 Western Blot Analysis (Optional: Caspase-3, PARP, Cyclins) Assay2->Assay4 Assay3->Assay4 Assay4->End

Caption: Logical workflow for evaluating the compound in cancer cell lines.

A. Materials and Reagent Preparation
  • Compound: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Cell Lines: Select appropriate cancer cell lines. It is recommended to use lines known to express CA IX under hypoxic or normoxic conditions (e.g., MCF-7 breast cancer, HT-29 colon cancer, A549 lung cancer). A non-cancerous cell line (e.g., human fibroblasts) should be used as a control for selectivity.[14]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[15][16]

    • Propidium Iodide (PI) staining solution with RNase A for cell cycle analysis.

    • Reagents for Western Blotting (lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, antibodies).[17][18]

B. Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[19] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ParameterDescriptionExample Value
Cell Line Human Breast AdenocarcinomaMCF-7
Seeding Density Cells per well in 96-well plate8,000
Treatment Duration Incubation time with compound48 hours
Compound Range Concentrations tested0.1 - 100 µM
Calculated IC₅₀ 50% Inhibitory Concentration5.21 µM[5]

Note: The example IC₅₀ value is for a similar sulfamoylphenyl pyrazole derivative (compound 5b) from a cited study for illustrative purposes.[5]

C. Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[20]

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Cell PopulationControl (%)IC₅₀ Treatment (%)
Live (Q4) ~95%Decreased
Early Apoptotic (Q3) <5%Increased
Late Apoptotic (Q2) <2%Increased
Necrotic (Q1) <1%Variable
D. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. This helps determine if the compound induces cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at -20°C or 4°C.[21]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Cell Cycle PhaseControl (%)IC₅₀ Treatment (%)
Sub-G1 (Apoptotic) <2%Increased
G0/G1 Phase ~55%Variable
S Phase ~25%Variable
G2/M Phase ~20%Increased (Example)

IV. Safety and Handling Precautions

  • Compound Handling: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is a chemical for research use only. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.[22] Handle the compound in a well-ventilated area or a chemical fume hood.[23]

  • Solvent Safety: DMSO is readily absorbed through the skin.[23] Handle with appropriate gloves and care.

  • Reagent Safety: Propidium Iodide is a potential mutagen; handle with care and wear gloves.[21]

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.

V. References

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online.

  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

  • Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (n.d.). MDPI.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.

  • Carbonic Anhydrase Inhibitors as Cancer Therapy. (2012). Functional Performance Systems.

  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.

  • Gieling, R. G., et al. (2012). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. NIH National Library of Medicine.

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibitors and the Management of Cancer. ResearchGate.

  • Apoptosis detection protocol using the Annexin-V and PI kit. (2018). protocols.io.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. NIH National Library of Medicine.

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.

  • Assaying cell cycle status using flow cytometry. (n.d.). NIH National Library of Medicine.

  • Cell viability assay protocol. (n.d.). Sigma-Aldrich.

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). NIH National Library of Medicine.

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.

  • MTT assay protocol. (n.d.). Abcam.

  • Cell Cycle Protocols. (n.d.). BD Biosciences.

  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. (2025). BenchChem.

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.

  • Western blot protocol. (n.d.). Abcam.

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.

  • Western Blot Protocol. (n.d.). R&D Systems.

  • Western blotting. (2009). University of Hawaii Cancer Center.

  • General Western Blot Protocol Overview. (n.d.). Novus Biologicals.

  • Safety Data Sheet. (2024). DC Fine Chemicals.

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.

  • Safety Data Sheet. (2025). AA Blocks.

  • El-Naggar, A. M., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. NIH National Library of Medicine.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). NIH National Library of Medicine.

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed.

  • Safety Data Sheet (SDS) Propionic Acid. (2025). Flinn Scientific.

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.

  • Propionic acid. (n.d.). Santa Cruz Biotechnology.

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. (2023). PubMed.

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). NIH National Library of Medicine.

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry.

Sources

Method

Application Notes &amp; Protocols: The Role and Application of Pyrazole Derivatives in Modern Drug Discovery

Foreword: The Pyrazole Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] First synthesized in 1883, its derivatives have become cornerstones in the development of a vast array of drugs, owing to their metabolic stability and versatile biological activities.[1][3] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer drug Crizotinib, all of which are built upon a pyrazole core, firmly establishes the significance of this moiety in modern drug design.[1][3][4][5] This guide provides an in-depth exploration of the applications of pyrazole derivatives, detailing their mechanisms of action, core synthetic strategies, and field-proven experimental protocols for their evaluation.

Therapeutic Applications and Underlying Mechanisms of Action

The versatility of the pyrazole ring allows for its incorporation into molecules targeting a wide spectrum of diseases.[2][6][7] This section explores key therapeutic areas where pyrazole derivatives have made a significant impact.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

Causality: Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[8][9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, and COX-2, which is induced at sites of inflammation.[10] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to potent anti-inflammatory effects but also a risk of gastrointestinal toxicity.[10]

Mechanism of Pyrazole Derivatives (e.g., Celecoxib): The development of diaryl-substituted pyrazole derivatives like Celecoxib marked a breakthrough in anti-inflammatory therapy.[10][11] The unique structure of Celecoxib, particularly its sulfonamide side chain, allows it to bind with high selectivity to a hydrophilic region near the active site of the COX-2 enzyme, an area that is absent in COX-1.[8][10] By selectively inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain while sparing the protective functions of COX-1.[8][11][12]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Synthesizes Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by Celecoxib.

Erectile Dysfunction: PDE5 Inhibition

Causality: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[13][14] The enzyme phosphodiesterase type 5 (PDE5) is responsible for the degradation of cGMP, terminating the smooth muscle relaxation.[14][15]

Mechanism of Pyrazole Derivatives (e.g., Sildenafil): Sildenafil, a pyrimidine-fused pyrazole derivative, is a potent and selective inhibitor of PDE5.[3][15][16] Its molecular structure mimics that of cGMP, allowing it to act as a competitive binding agent for the PDE5 enzyme.[13] Upon sexual stimulation, NO is released, activating guanylate cyclase to produce cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, leading to elevated levels of this second messenger.[13][15][16] This results in prolonged smooth muscle relaxation, increased blood flow into the corpus cavernosum, and a sustained erection.[13][15]

PDE5_Inhibition Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation Leads to PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Inactive Inactive 5'-GMP PDE5->Inactive Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism via PDE5 inhibition.

Anti-Obesity Agents: A Case Study in CB1 Receptor Antagonism

Causality: The endocannabinoid system, particularly the cannabinoid CB1 receptor, plays a significant role in regulating appetite and energy balance.[17] Activation of CB1 receptors, which are highly expressed in the brain and peripheral tissues like adipose tissue, promotes appetite and fat storage.[18]

Mechanism of Pyrazole Derivatives (e.g., Rimonabant): Rimonabant was developed as a selective CB1 receptor inverse agonist.[18][19] By blocking the activation of CB1 receptors, it was designed to decrease appetite and improve metabolic parameters, leading to weight loss.[18][20][21] Although effective, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[19][21] This serves as a critical lesson in drug discovery, highlighting the importance of thorough safety profiling, especially for targets with widespread physiological roles.

Emerging Applications: Anticancer and Antimicrobial Agents

The pyrazole scaffold is a fertile ground for the development of novel therapeutics in oncology and infectious diseases.

  • Anticancer Activity: Many pyrazole derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, including breast (MCF-7), prostate (DU-145, PC-3), and colon (HT-29) cancers.[22][23][24][25] Mechanisms often involve the inhibition of key signaling proteins like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis, and other kinases.[3][25]

  • Antimicrobial Activity: Pyrazole derivatives have shown potent activity against a range of bacterial and fungal pathogens.[4] Some compounds exhibit selective inhibitory activity against bacterial topoisomerases and are effective against resistant strains like MRSA.[3][4]

Drug NameTargetTherapeutic AreaYear of Approval (US)
Celecoxib (Celebrex®)Selective COX-2 InhibitorAnti-inflammatory, Pain1999[3]
Sildenafil (Viagra®)PDE5 InhibitorErectile Dysfunction1998[3]
Crizotinib (Xalkori®)ALK/ROS1 Kinase InhibitorNon-Small Cell Lung Cancer2011[3]
Ruxolitinib (Jakafi®)JAK1/JAK2 InhibitorMyelofibrosis2011[3]
Apixaban (Eliquis®)Factor Xa InhibitorAnticoagulant2012[3][26]
Zanubrutinib (Brukinsa®)Bruton's Tyrosine Kinase (BTK) InhibitorB-cell Malignancies2019[3]
Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs. This table highlights the diverse therapeutic targets and indications for drugs built upon the pyrazole scaffold.

Core Synthetic Methodologies for the Pyrazole Ring

The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

  • Knorr Pyrazole Synthesis (Cyclocondensation): This is the most fundamental and widely used method. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][27][28] This method is highly versatile for creating a wide range of substituted pyrazoles.

  • Reaction with α,β-Unsaturated Carbonyls: Another common cyclocondensation approach involves reacting α,β-unsaturated aldehydes or ketones with hydrazines.[27][28][29] The reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[27] It offers a high degree of regioselectivity for synthesizing specific pyrazole isomers.

  • Multicomponent Reactions (MCRs): More recently, one-pot MCRs have gained popularity for their efficiency and atom economy in synthesizing complex pyrazole derivatives from three or more starting materials.[30]

Synthesis_Workflow cluster_knorr Knorr Synthesis cluster_ab α,β-Unsaturated Carbonyl Route cluster_dipolar 1,3-Dipolar Cycloaddition Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole1 Substituted Pyrazole Dicarbonyl->Pyrazole1 + Hydrazine1 Hydrazine Hydrazine1->Pyrazole1 + Unsat_Ketone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Intermediate Unsat_Ketone->Pyrazoline + Hydrazine2 Hydrazine Hydrazine2->Pyrazoline + Pyrazole2 Substituted Pyrazole Pyrazoline->Pyrazole2 Oxidation Nitrile_Imine Nitrile Imine Pyrazole3 Substituted Pyrazole Nitrile_Imine->Pyrazole3 + Alkyne Alkyne Alkyne->Pyrazole3 +

Caption: Major synthetic routes to the pyrazole core.

Experimental Protocols for Drug Discovery

The following protocols are foundational for the synthesis and evaluation of pyrazole derivatives in a drug discovery setting.

Protocol 1: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole (Celecoxib Analog)

Objective: To synthesize a Celecoxib analog via a cyclocondensation reaction, a core methodology in pyrazole chemistry.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol (absolute)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 20 mL/g of dione) to the flask.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) with stirring.

    • Rationale: Heating provides the activation energy for the condensation and subsequent cyclization reaction to form the pyrazole ring. Ethanol is a common, effective solvent for these reactants.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo using a rotary evaporator until a solid precipitates.

  • Purification: Wash the crude solid with cold ethanol or a mixture of ether/hexanes to remove impurities.

  • Recrystallization/Chromatography: For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes, thereby assessing its potency and selectivity.[10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compound (dissolved in DMSO)

  • Celecoxib (as a positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • 96-well microplate, incubator, plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Celecoxib in assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, a specific amount of COX-1 or COX-2 enzyme, and the various concentrations of the test compound or vehicle (DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions. The absorbance is read on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Selectivity is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vitro Anticancer Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a pyrazole derivative on a cancer cell line.[22][31]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate, incubator (37°C, 5% CO₂), multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound or controls (vehicle and Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: This duration allows for multiple cell doubling times, enabling the observation of antiproliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Compound TypeTarget/AssayIC₅₀ ValueReference
Methoxy Pyrazole DerivativeMCF-7 Cell Line10 µM[22]
Methoxy Pyrazole DerivativeMCF-7 Cell Line12 µM[22]
Pyrazole-SulfonamideCOX-22.52 µM[32]
Pyrazole DerivativeMushroom Tyrosinase15.9 µM[33]
Pyrazole DerivativeA375 Melanoma Cell Line>500 µM[33]
Table 2: Representative In Vitro Activity of Novel Pyrazole Derivatives. This table provides examples of inhibitory concentrations for various pyrazole compounds against different biological targets, illustrating the wide range of potential potencies.

Conclusion and Future Outlook

The pyrazole scaffold has unequivocally proven its value in drug discovery, serving as the foundation for numerous clinically successful drugs across diverse therapeutic areas.[3][4] Its synthetic tractability and ability to be tailored to interact with a wide array of biological targets ensure its continued relevance. Future research will likely focus on leveraging novel synthetic methods, such as multicomponent and flow chemistry, to rapidly generate diverse pyrazole libraries.[30] Furthermore, the application of computational tools for in silico screening and ADMET prediction will accelerate the identification of promising pyrazole-based leads with improved efficacy and safety profiles.[2][25] As our understanding of disease biology deepens, the "privileged" pyrazole scaffold will undoubtedly remain a vital tool in the arsenal of medicinal chemists striving to develop the next generation of innovative medicines.

References

  • Sildenafil - Wikipedia. (n.d.).
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025, March 5).
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • [Mode of action of sildenafil]. (n.d.). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PubMed.
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.
  • Sildenafil: mechanism of action, clinical applications and safety. (2023, November 16). ChemicalBook.
  • The mechanism of action of sildenafil and its subsequent potential... (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
  • Ghlichloo, I., & Gerriets, V. (2023). Celecoxib. StatPearls.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • synthesis of novel pyrazole derivatives for drug discovery. (n.d.). Benchchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Science.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. (n.d.). Slideshare.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.
  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. (n.d.). ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Rimonabant - Wikipedia. (n.d.).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PubMed Central.
  • What is the mechanism of Rimonabant?. (2024, July 17). Patsnap Synapse.
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012, September 1). Bentham Science Publishers.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide. (n.d.). Benchchem.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). PubMed.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PubMed Central.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). National Institutes of Health.
  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate.
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (n.d.). PubMed Central.
  • Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. (2025, August 10). ResearchGate.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing.

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of Novel Pyrazole-Sulfonamide Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive guide for conducting in vivo studies on novel compounds belonging to the pyrazole-sulfonamide cla...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide for conducting in vivo studies on novel compounds belonging to the pyrazole-sulfonamide class. As of the latest literature review, specific experimental data for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is not publicly available. Therefore, the principles, protocols, and insights presented herein are based on established methodologies for analogous pyrazole and sulfonamide-containing compounds and are intended to serve as a foundational framework for the investigation of new chemical entities within this class.

Introduction: The Pyrazole-Sulfonamide Scaffold in Modern Drug Discovery

The strategic combination of a pyrazole ring and a sulfonamide moiety has given rise to a privileged scaffold in medicinal chemistry. This structural framework is at the core of numerous therapeutic agents with a wide spectrum of pharmacological activities. Pyrazoles are five-membered aromatic heterocycles that offer a versatile template for substitution, enabling fine-tuning of steric and electronic properties.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry, not only imparts desirable physicochemical properties but also acts as a key pharmacophore, engaging in critical hydrogen bonding interactions with various biological targets.[3][4]

This unique combination has led to the development of drugs targeting a diverse range of diseases. Notable examples include Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor for inflammation, and a multitude of investigational agents targeting carbonic anhydrases, kinases, and microbial enzymes.[5][6][7] The successful translation of these molecules from bench to clinic underscores the importance of robust and well-designed in vivo studies to characterize their efficacy, pharmacokinetics, and safety.

This guide is designed to provide researchers with the scientific rationale and detailed protocols necessary to navigate the preclinical in vivo evaluation of novel pyrazole-sulfonamide derivatives.

Hypothesizing Mechanism of Action: Common Targets and Pathways

Given the chemical functionalities of the pyrazole-sulfonamide scaffold, a new derivative could potentially interact with several well-established biological targets. Formulating a clear hypothesis regarding the mechanism of action is critical for selecting the appropriate in vivo models.

Common Molecular Targets:

  • Cyclooxygenase-2 (COX-2): The sulfonamide group is a classic feature of selective COX-2 inhibitors.[5] Inhibition of COX-2 is a primary mechanism for anti-inflammatory and analgesic effects and has been explored for cancer chemoprevention.[8][9]

  • Carbonic Anhydrases (CAs): Sulfonamides are the archetypal inhibitors of zinc-containing CA enzymes. Different CA isoforms are involved in various physiological processes, making them targets for diuretics, anti-glaucoma agents, and even anticancer therapies.[6][10]

  • Protein Kinases: The pyrazole core can serve as a "hinge-binding" motif for the ATP-binding pocket of many protein kinases.[7] Numerous pyrazole-based kinase inhibitors have been developed for oncology, targeting enzymes like BCR-ABL, Aurora kinases, and LRRK2.[7][11][12]

  • Microbial Enzymes: The sulfonamide group can act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria, an essential enzyme for folic acid synthesis. This makes it a potential mechanism for antibacterial agents.[3][13]

Below is a diagram illustrating a hypothetical signaling pathway for a pyrazole-sulfonamide derivative designed as a kinase inhibitor in an oncology context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Test_Compound Pyrazole-Sulfonamide Kinase Inhibitor Test_Compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a pyrazole-sulfonamide kinase inhibitor.

Core Principles of Preclinical In Vivo Experimental Design

A successful in vivo study hinges on careful planning, from compound formulation to the selection of endpoints. The following workflow provides a logical progression for preclinical evaluation.

G A 1. Compound Formulation & Solubility Screening B 2. Acute Toxicity & Maximum Tolerated Dose (MTD) Study A->B C 3. Preliminary Pharmacokinetic (PK) Profiling B->C D 4. Pilot Efficacy Study in Relevant Disease Model C->D E 5. Dose-Response Efficacy Study D->E F 6. Pharmacodynamic (PD) & Target Engagement Analysis D->F G 7. Definitive Efficacy & Survival Studies E->G F->G

Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.

Formulation Strategies

Many novel pyrazole derivatives exhibit poor aqueous solubility, a significant hurdle for in vivo administration. Selecting an appropriate vehicle is paramount to ensure consistent and adequate drug exposure.[14]

Commonly Used Vehicles for Preclinical Studies:

Vehicle CompositionRoute of Admin.Key Considerations
5-10% DMSO, 40% PEG400, 5% Tween-80 in SalineOral (PO), Intraperitoneal (IP)A widely used formulation for poorly soluble compounds. DMSO solubilizes, PEG400 is a co-solvent, and Tween-80 acts as a surfactant. Prepare fresh daily.
0.5-1% Carboxymethylcellulose (CMC) in WaterOral (PO)Forms a suspension. Suitable for compounds that do not require full solubilization. Requires uniform mixing before each administration.
20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterIntravenous (IV), Oral (PO)Cyclodextrins form inclusion complexes, enhancing solubility. Often preferred for IV administration due to lower toxicity than organic co-solvents.

It is essential to test the stability of the final formulation and to run a vehicle-only control group in all experiments to account for any effects of the excipients themselves.

Animal Model Selection

The choice of animal model should be directly informed by the therapeutic hypothesis.

  • For Anti-inflammatory Activity:

    • Carrageenan-Induced Paw Edema: An acute, well-characterized model for screening anti-inflammatory compounds.

    • Collagen-Induced Arthritis (CIA) in Mice/Rats: A model of chronic autoimmune arthritis, relevant for diseases like rheumatoid arthritis.

  • For Anticancer Activity:

    • Subcutaneous Xenograft Models: Human cancer cell lines are implanted under the skin of immunocompromised mice (e.g., Nude, SCID). This model is excellent for assessing the direct effect of a compound on tumor growth.[15][16]

    • Orthotopic Models: Cancer cells are implanted in the organ of origin (e.g., liver cancer cells into the liver). These models better recapitulate the tumor microenvironment and metastatic processes.

  • For Neurological Disorders:

    • Models for Parkinson's disease or other neurodegenerative conditions may be relevant if a target like LRRK2 is being pursued.[11] These often require compounds capable of crossing the blood-brain barrier.[17][18]

Preliminary Toxicity and Pharmacokinetic (PK) Assessment

Before embarking on efficacy studies, it is crucial to understand the compound's safety profile and how it behaves in the body.

  • Maximum Tolerated Dose (MTD): An acute study to determine the highest dose that can be administered without causing unacceptable toxicity. Mice are given escalating single doses, and monitored for clinical signs (weight loss, behavioral changes) for 7-14 days. Some pyrazole derivatives have been reported to exhibit acute toxicity, making this a critical first step.[19]

  • Pharmacokinetics (PK): A pilot PK study involves administering a single dose of the compound and collecting blood samples at various time points. This provides key parameters like half-life (t½), maximum concentration (Cmax), and total drug exposure (AUC), which are vital for designing an effective dosing regimen for efficacy studies.

Table 1: Example of an Acute MTD Study Design in Mice

GroupNDose Level (mg/kg, PO)Clinical ObservationsOutcome
13Vehicle ControlNormal-
2310No adverse effectsWell tolerated
3330No adverse effectsWell tolerated
43100Transient lethargy, 5% weight lossMild toxicity
53300Severe lethargy, >15% weight lossUnacceptable toxicity
Result Estimated MTD: ~100 mg/kg

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two common in vivo models.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model assesses the ability of a compound to inhibit acute inflammation.

Materials:

  • Test Compound (formulated as described in 3.1)

  • Positive Control: Celecoxib or Indomethacin (e.g., 5-10 mg/kg)

  • Vehicle Control

  • 1% (w/v) Lambda-Carrageenan suspension in sterile saline

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plebthysmometer or digital calipers

  • Dosing needles (oral gavage)

  • 27-gauge needles and syringes

Procedure:

  • Acclimatization: Acclimate animals for at least 7 days before the experiment.

  • Grouping: Randomly assign rats to experimental groups (n=6-8 per group): Vehicle, Positive Control, and Test Compound (at least 3 dose levels).

  • Fasting: Fast animals overnight before dosing, with free access to water.

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the Vehicle, Positive Control, or Test Compound via oral gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (mL) at each time point relative to the baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Protocol 2: Human Tumor Xenograft Model in Nude Mice (Anticancer)

This model evaluates the direct effect of a compound on the growth of human tumors in vivo.

Materials:

  • Test Compound (formulated for daily administration)

  • Vehicle Control

  • Human cancer cell line of interest (e.g., HCA-7 colorectal cancer cells)[15]

  • Immunocompromised mice (e.g., Athymic Nude, 6-8 weeks old)

  • Matrigel (optional, can improve tumor take-rate)

  • Digital calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile, serum-free media or saline at a concentration of 5-10 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel is beneficial.

  • Tumor Implantation: Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor size with digital calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle and Test Compound (at desired dose levels).

  • Dosing: Begin daily (or as determined by PK studies) administration of the vehicle or test compound. Monitor animal weight and clinical signs of toxicity throughout the study.

  • Tumor Measurement: Continue to measure tumor volume and body weight 2-3 times per week.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis and Tissue Collection:

    • At the endpoint, euthanize the animals. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for pharmacodynamic markers).

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

Safety and Toxicology Considerations

While the pyrazole-sulfonamide scaffold is found in many safe and effective drugs, novel derivatives must be evaluated carefully.

  • Acute Toxicity: As noted, some pyrazole-carboxamide derivatives have shown unexpected acute toxicity in mice, potentially linked to mitochondrial respiration inhibition.[19] Early MTD studies are therefore not just procedural but critical for safety.

  • Off-Target Effects: Be aware of potential off-target activities. For example, a compound designed as a kinase inhibitor may still retain COX-2 inhibitory activity, which could have physiological consequences.

  • Clinical Monitoring: During all in vivo studies, animals must be monitored daily for signs of toxicity, including significant weight loss (>15-20%), changes in posture or activity, ruffled fur, and signs of pain or distress.

References

  • Gasser, R. B., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1139–1148. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Medicinal Chemistry Research, 27(4), 1146-1158. [Link]

  • El-Sayed, M. A. A., et al. (2023). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Williams, C. S., et al. (2000). Celecoxib Prevents Tumor Growth in Vivo without Toxicity to Normal Gut. Cancer Research, 60(21), 6045-6051. [Link]

  • de Faria, L. B., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Basic & Clinical Pharmacology & Toxicology, 117(3), 165-174. [Link]

  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research, 60(21), 6045-6051. [Link]

  • Uddin, M. A., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research, 11(22), 8219-8227. [Link]

  • Wen, J., et al. (2020). In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. Oncology Reports, 44(5), 1845-1855. [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

  • Öztürk, A. A., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(9), 1341. [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]

  • Ngu, K., et al. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 21(14), 4141-4145. [Link]

  • Ali, I., et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. Bioorganic Chemistry, 143, 107094. [Link]

  • Al-Warhi, T., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301588. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 391-397. [Link]

  • Gillespie, J. R., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 10174-10191. [Link]

  • Kamel, M. M., et al. (2018). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Medicinal Chemistry Research, 27(4), 1146-1158. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Polymers, 13(1), 134. [Link]

  • Bua, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(19), 5961. [Link]

  • Dhotre, S., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(2), 1-10. [Link]

  • Gillespie, J. R., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 10174–10191. [Link]

  • Patel, R. B., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 9(7), 8031-8046. [Link]

  • Parvez, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 801686. [Link]

  • Al-Trawneh, S. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Analytical Chemistry, 100(15), 1759-1776. [Link]

  • Bisharat, H., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1301, 137351. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a novel smal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a novel small molecule with potential therapeutic applications. The structural features of this compound, specifically the presence of a sulfonamide group, suggest a strong likelihood of interaction with carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of pathologies including glaucoma, epilepsy, and cancer.[1] These application notes are designed to equip researchers with the necessary protocols and rationale to conduct a robust HTS campaign, from initial assay development to hit validation and secondary screening.

Introduction: The Rationale for Screening 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

The discovery of novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening serving as a critical engine for this process.[2][3] 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid presents a compelling case for HTS due to its chemical architecture. The molecule incorporates a pyrazole scaffold, a common motif in pharmacologically active compounds, and a sulfonamide functional group.[4][5] The sulfonamide moiety is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs).[1]

Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is associated with various diseases. For instance, inhibition of CA II is a therapeutic strategy for glaucoma, while targeting CA IX, a tumor-associated isoform, is a promising approach in oncology.[6] Therefore, an HTS campaign focused on 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is warranted to explore its potential as a CA inhibitor and to identify novel chemical matter for drug development.

Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

While the direct synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies.[7] A potential approach involves the reaction of a substituted hydrazine with a β-keto ester, followed by functional group manipulations to introduce the sulfamoyl and propanoic acid moieties. The unambiguous determination of the final structure would require analytical techniques such as single-crystal X-ray analysis.[8]

High-Throughput Screening Campaign Workflow

A successful HTS campaign requires a multi-step, systematic approach to identify and validate true "hits" while minimizing false positives and negatives.[9][10] The following sections outline a detailed workflow for screening 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid against a representative carbonic anhydrase isoform, human CA II.

Assay Development and Miniaturization

The initial phase focuses on developing a robust and automated assay suitable for HTS.[10] A well-established method for monitoring CA activity is the esterase assay, which utilizes a chromogenic substrate like 4-nitrophenyl acetate (p-NPA).[1][11]

Protocol 1: CA II Esterase Activity Assay Development

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Human Carbonic Anhydrase II (CA II) at 1 mg/mL in assay buffer.

    • Substrate Stock: 100 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Positive Control: Acetazolamide (a known CA inhibitor) at 10 mM in DMSO.

    • Negative Control: DMSO.

  • Assay Miniaturization and Optimization (384-well format):

    • Determine the optimal concentrations of CA II and p-NPA to achieve a linear reaction rate with a sufficient signal-to-background ratio.

    • Dispense varying concentrations of CA II into the wells of a 384-well plate using an automated liquid handler.[12]

    • Initiate the reaction by adding a fixed concentration of p-NPA.

    • Monitor the increase in absorbance at 348-405 nm (corresponding to the formation of 4-nitrophenolate) over time using a microplate reader.[11]

    • The optimal conditions are those that provide a robust signal well within the linear range of the detector.

Assay Validation

Before commencing the full screen, the assay must be rigorously validated to ensure its reliability and reproducibility.[13][14] The Z'-factor is a key statistical parameter used to quantify the quality of an HTS assay.[12]

Protocol 2: Z'-Factor Determination

  • Prepare a 384-well plate with dedicated control wells:

    • Positive Control Wells: Contain CA II, p-NPA, and a concentration of Acetazolamide that gives maximal inhibition.

    • Negative Control Wells: Contain CA II, p-NPA, and DMSO.

  • Run the assay and measure the absorbance in all wells.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive and negative controls.

  • Acceptance Criterion: An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.[10][12]

Parameter Description Acceptance Criteria
Z'-Factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 10
Coefficient of Variation (%CV) A measure of the variability of the controls.< 10%

Table 1: Key Assay Validation Parameters

Primary High-Throughput Screen

The primary screen involves testing a large library of compounds at a single concentration to identify initial "hits".[2] In this case, the focus is on 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, which would typically be part of a larger compound library.

Protocol 3: Primary HTS of Compound Library

  • Prepare assay plates containing the compound library, with each compound at a final concentration of 10 µM.[10]

  • Include positive and negative controls on each plate for quality control.[3]

  • Add CA II to all wells and incubate for a pre-determined time.

  • Initiate the reaction by adding p-NPA.

  • Measure the absorbance at 348-405 nm.

  • Hit Identification: Compounds that exhibit a predefined level of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.[10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal PrimaryHTS Primary HTS (Single Concentration) AssayVal->PrimaryHTS HitPicking Hit Picking PrimaryHTS->HitPicking DoseResponse Dose-Response & IC50 Determination HitPicking->DoseResponse SecondaryAssays Secondary Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssays HitConfirmation Hit Confirmation SecondaryAssays->HitConfirmation

Caption: High-Throughput Screening Workflow.

Hit Confirmation and Dose-Response Analysis

Primary hits must be confirmed to eliminate false positives.[9] This involves re-testing the hits, often with freshly prepared compound stocks, and performing dose-response experiments to determine the potency (IC50) of the active compounds.[15]

Protocol 4: Dose-Response and IC50 Determination

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the CA II esterase assay with these varying concentrations.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hit Candidate Primary Screen Inhibition (%) IC50 (µM)
3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid850.5
Compound X625.2
Compound Y781.1

Table 2: Hypothetical Hit Confirmation Data

Secondary and Counter-Screens

Secondary assays are crucial for characterizing the mechanism of action of the confirmed hits and for ruling out non-specific inhibition or assay interference.[9]

Protocol 5: Isozyme Selectivity Profiling

  • Perform the CA esterase assay with other relevant CA isozymes (e.g., CA I, CA IX, CA XII).

  • Determine the IC50 values for the hit compound against each isozyme.

  • Calculate the selectivity index (IC50 of off-target isozyme / IC50 of target isozyme). A high selectivity index is desirable for minimizing off-target effects.

Protocol 6: Counter-Screen for Assay Interference

  • To identify compounds that interfere with the detection technology, a counter-screen can be performed.[9]

  • Incubate the hit compound with the product of the enzymatic reaction (4-nitrophenolate) and measure the absorbance.

  • Compounds that alter the absorbance in the absence of the enzyme are likely interfering with the assay readout.

Hit_Triage PrimaryHits Primary Hits ConfirmedHits Confirmed Hits (Dose-Response) PrimaryHits->ConfirmedHits Re-test & IC50 FalsePositives False Positives PrimaryHits->FalsePositives Fails Re-test ValidatedLeads Validated Leads ConfirmedHits->ValidatedLeads Selective & No Interference NonSelective Non-Selective / Assay Interference ConfirmedHits->NonSelective Fails Secondary Screens

Caption: Hit Triage and Validation Cascade.

Data Analysis and Interpretation

HTS generates large volumes of data that require sophisticated analysis.[16][17] Data should be normalized to the plate controls to account for plate-to-plate variability. Statistical methods should be employed to identify outliers and to ensure the quality of the data.[18] For dose-response curves, non-linear regression analysis is used to determine IC50 values and their confidence intervals.[18]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for conducting a high-throughput screening campaign with 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. By following a systematic approach of assay development, validation, primary and secondary screening, and rigorous data analysis, researchers can effectively evaluate the potential of this compound as a carbonic anhydrase inhibitor and identify promising leads for further drug development.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • HTS Assay Validation. PubMed. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]

  • A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. APS Journals. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. Jan Konvalinka Group. [Link]

  • (PDF) Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. ResearchGate. [Link]

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). PubMed. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. ResearchGate. [Link]

  • HTS Data Integration. Apix-Drive. [Link]

  • Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. ACS Publications. [Link]

  • Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. CQUIN. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. [Link]

  • Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. PubMed. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support guide for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here, we provide in-depth FAQs, troubleshooting protocols, and expert insights to ensure the successful handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid that dictate its solubility?

A1: The solubility profile of this compound is governed by three key functional groups:

  • Propanoic Acid Moiety (-CH₂CH₂COOH): This carboxylic acid group is the primary driver of the compound's pH-dependent solubility. As a weak acid, it will be predominantly in its neutral, less soluble form at low pH and in its ionized, more soluble carboxylate form (-COO⁻) at pH values above its acid dissociation constant (pKa).[1][2][3]

  • Sulfamoyl Group (-SO₂NH₂): The sulfonamide group is a polar moiety that can participate in hydrogen bonding, which influences its interaction with various solvents.[4][5] While the nitrogen in a sulfonamide can be weakly acidic, the carboxylic acid is the dominant ionizable center in this molecule.

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor.[6] This feature contributes to its solubility in certain organic solvents but generally confers limited aqueous solubility to the parent scaffold.[7][8]

The interplay between the ionizable acid group and the polar, hydrogen-bonding pyrazole and sulfamoyl groups results in a classic pH-dependent solubility profile, characteristic of many acidic drug candidates.[9][10]

Q2: My compound is precipitating when I add it to my acidic cell culture medium (e.g., pH < 7). Why is this happening and how can I fix it?

A2: This is the most common issue encountered with this compound and is a direct consequence of its chemical structure. The propanoic acid group is protonated in acidic environments, converting the molecule into its neutral, non-ionized form. This neutral form is significantly less soluble in aqueous media, causing it to precipitate.

Solution: The most effective strategy is to prepare a concentrated stock solution in an alkaline buffer or an organic solvent and then dilute it into the final medium.

  • Alkaline Stock: Prepare a 10-100 mM stock solution in a basic buffer (e.g., 50 mM NaOH or PBS at pH 8.0). This ensures the compound is in its highly soluble, deprotonated (salt) form.

  • Serial Dilution: When diluting into your acidic medium, do so in a stepwise manner with vigorous mixing. This minimizes localized high concentrations that can lead to precipitation. The final concentration of the compound should remain below its solubility limit at the final pH of the medium.

Q3: What is the recommended starting point for dissolving this compound for in vitro screening assays?

A3: For most applications, preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) is the most reliable starting point. Pyrazole derivatives and sulfonamides generally show good solubility in polar aprotic solvents like DMSO.[7][11]

Recommended Workflow:

  • Prepare a 10 mM or 50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary.

  • For your assay, perform serial dilutions from this DMSO stock into your aqueous assay buffer or cell culture medium.

  • Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q4: Besides DMSO, what other organic co-solvents can be used?

A4: While DMSO is often preferred, other water-miscible organic solvents can be effective. The choice may depend on the specific experimental constraints, such as solvent tolerance of a cell line.

  • Ethanol (EtOH) & Methanol (MeOH): Pyrazole derivatives often dissolve well in alcohols.[7] These are good alternatives for some applications but can be more volatile.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively solubilize this type of compound.

  • Acetonitrile (ACN): Often used in analytical applications like HPLC, ACN can also be used for stock preparation.

Always perform a small-scale test to confirm solubility and stability in the chosen solvent before preparing a large batch.

Q5: Can salt formation be used to improve the handling and solubility of this compound?

A5: Absolutely. Converting the parent acid into a salt is a highly effective and common strategy for increasing the aqueous solubility and dissolution rate of acidic drugs.[1][11][12] Reacting 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will form the corresponding sodium or potassium salt. This pre-formed salt will dissolve much more readily in neutral aqueous solutions, such as PBS (pH 7.4), compared to the free acid form. This can simplify formulation preparation by eliminating the need for on-the-fly pH adjustments.

Troubleshooting Guide: Common Solubility Issues

Problem Probable Cause Recommended Solutions & Scientific Rationale
Compound precipitates immediately upon addition to aqueous buffer. Low pH of the buffer. Solution: Increase the pH of the buffer to be at least 1-2 units above the compound's pKa. Rationale: At higher pH, the carboxylic acid is deprotonated to its highly soluble anionic form, as predicted by the Henderson-Hasselbalch equation.[9][13]
A prepared stock solution in buffer becomes cloudy over time. 1. pH shift due to CO₂ absorption from the air. 2. Compound is not stable in the solution. Solution 1 (pH Shift): Use a buffer with sufficient buffering capacity (25-50 mM is typical) and keep containers tightly sealed.[3] Solution 2 (Stability): Prepare fresh stock solutions before each experiment or store aliquots at -80°C to minimize degradation.
Low dissolution rate; compound takes a long time to dissolve even in basic buffer. 1. Insufficient mixing energy. 2. Large particle size of the solid material. Solution 1 (Mixing): Use sonication or vortexing to increase the energy at the solid-liquid interface, accelerating the dissolution process. Solution 2 (Particle Size): If possible, use micronized powder. A smaller particle size increases the surface area available for interaction with the solvent, leading to a faster dissolution rate.[11][14]
Inconsistent results in bioassays. Compound precipitation in the assay plate. Solution: Check the final pH of your assay medium after all components are added. Ensure the final concentration of the compound is well below its solubility limit at that pH. Consider using a solubility-enhancing excipient like a surfactant or cyclodextrin if higher concentrations are required.[3][12]

Visualizing pH-Dependent Solubility

The solubility of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is fundamentally linked to its ionization state, which is controlled by the pH of the solution.

G Figure 1: pH Effect on Ionization and Solubility cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_Solubility Low Aqueous Solubility (Precipitation Risk) Protonated Neutral Form (-COOH) Protonated->Low_Solubility leads to Deprotonated Anionic Form (-COO⁻) Protonated->Deprotonated pH Increase / Decrease High_Solubility High Aqueous Solubility (Dissolved) Deprotonated->High_Solubility leads to G Figure 2: Solubility Troubleshooting Workflow cluster_aqueous Aqueous System cluster_organic Organic Co-solvent System Start Start: Dissolve Compound IsDissolved Is it fully dissolved? Start->IsDissolved Success Success: Proceed with experiment IsDissolved->Success Yes CheckpH Check solution pH IsDissolved->CheckpH No, in Aqueous Buffer UseDMSO Prepare 10-50 mM stock in 100% DMSO IsDissolved->UseDMSO No, for Stock Prep Failure Persistent Issue: Consider formulation change (e.g., co-crystals, solid dispersion) IsAcidic Is pH < pKa (approx. 5)? CheckpH->IsAcidic IsAcidic->Failure No IncreasepH Increase pH > 7.4 with buffer or base IsAcidic->IncreasepH Yes IncreasepH->IsDissolved Dilute Dilute stock into aqueous medium UseDMSO->Dilute CheckFinalConc Final [DMSO] < 0.5%? Dilute->CheckFinalConc CheckFinalConc->Success Yes CheckFinalConc->Failure No, too high (re-evaluate experiment)

Caption: A step-by-step decision tree for addressing solubility challenges.

References
  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]

  • Gerebtzoff, G., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(8), 3147–3161. Available at: [Link]

  • Perpina, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311–2321. Available at: [Link]

  • Kumar, L., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 90-99. Available at: [Link]

  • Gerebtzoff, G., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 273. Available at: [Link]

  • Ferreira, V.F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4181. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(3), 381-391. Available at: [Link]

  • Perlovich, G.L., & Volkova, T.V. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(10), 4878-4892. Available at: [Link]

  • Savjani, K.T., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 114-129. Available at: [Link]

  • Solubility of Things. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11956–11965. Available at: [Link]

  • Igwe, K.C., & Okoro, U.C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(4), 434. Available at: [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(7). Available at: [Link]

  • Medical Knowledge. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the dedicated technical support guide for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the solution stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is a multifaceted molecule featuring a pyrazole ring, a sulfonamide group, and a carboxylic acid moiety. Each of these functional groups contributes to its chemical properties and potential degradation pathways. A foundational understanding of these components is critical for troubleshooting stability issues. The pyrazole ring itself is an aromatic heterocycle, generally stable but with potential for side-chain oxidation[1][2]. The sulfonamide group can be susceptible to hydrolysis, particularly at non-neutral pH, as well as oxidative and photolytic degradation[3][4][5][6]. The carboxylic acid group imparts acidic properties and can influence solubility and reactivity[7][8][9][10].

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the common stability challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is showing signs of degradation over a short period. What are the likely causes?

A1: Short-term degradation is often linked to one or more of the following factors:

  • pH of the Solution: The sulfonamide linkage is known to be susceptible to hydrolysis under both acidic and alkaline conditions. Studies on similar sulfonamide-containing compounds, like darunavir, have shown significant degradation in the presence of both acids and bases[11][12][13]. The carboxylic acid moiety of your compound will also influence the local pH.

  • Oxidative Stress: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. The pyrazole ring, while generally stable, can have its side chains oxidized[2]. Celecoxib, a drug with a similar pyrazole and sulfonamide structure, has been shown to be particularly susceptible to oxidative degradation[14][15].

  • Light Exposure: Photodegradation can be a significant issue for aromatic and heterocyclic compounds. Exposure to UV or even ambient light can lead to the formation of degradants.

  • Temperature: Elevated temperatures will accelerate all degradation pathways.

Q2: How can I proactively formulate a more stable solution of this compound?

A2: To enhance solution stability, consider the following formulation strategies:

  • Buffer Selection and pH Control: Maintain the pH of your solution within a stable range, which must be determined experimentally. For many sulfonamides, a pH range of 7 to 9 has been found to be hydrolytically stable[6][16]. Given the carboxylic acid group, a buffered system is highly recommended.

  • Use of Antioxidants: To mitigate oxidative degradation, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be beneficial.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil[15].

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics.

Q3: What analytical methods are recommended for monitoring the stability of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose[17][18][19]. A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool[18][20].

Troubleshooting Guides & Experimental Protocols

This section provides actionable troubleshooting steps and detailed protocols to identify and resolve stability issues.

Troubleshooting: Unexpected Peaks in HPLC Chromatogram

If you observe new peaks in your HPLC chromatogram after solution storage, it is a clear indication of degradation. The following workflow will help you identify the cause.

Caption: Workflow for identifying degradation pathways.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method[21][22][23][24].

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 48 hours.

    • Dissolve in a suitable solvent before HPLC analysis.

  • Analysis: Analyze all samples by a validated HPLC method and compare the chromatograms with that of an unstressed sample.

Data Interpretation:

Stress ConditionExpected DegradationPrimary Functional Group Affected
Acid HydrolysisHighSulfonamide
Base HydrolysisHighSulfonamide, Carboxylic Acid (potential esterification if alcohol is present)
OxidationModerate to HighSulfonamide, Pyrazole side-chain
PhotolysisVariablePyrazole ring, Sulfonamide
ThermalLow to ModerateGeneral acceleration of other pathways
Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound is most stable in solution.

Materials:

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

  • Calibrated HPLC system

  • Constant temperature chamber

Procedure:

  • Prepare solutions of the compound at a fixed concentration in each buffer.

  • Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.

Caption: pH-Rate Profile Study Workflow.

By systematically applying these troubleshooting guides and protocols, you will be well-equipped to understand and improve the stability of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in your experimental solutions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Sample chromatograms of celecoxib, internal standard, and degradation... - ResearchGate. Available at: [Link]

  • Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment | Request PDF - ResearchGate. Available at: [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. Available at: [Link]

  • Stability of Celecoxib Oral Suspension - PMC - NIH. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product - The Review of Diabetic Studies. Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. Available at: [Link]

  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. Available at: [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC - NIH. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. Available at: [Link]

  • Research progress on biodegradation of sulfonamides - 环境工程. Available at: [Link]

  • core components of analytical method validation for small molecules-an overview. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. Available at: [Link]

  • Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method - SciSpace. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available at: [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Available at: [Link]

  • Carboxylic acid - Wikipedia. Available at: [Link]

  • Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Available at: [Link]

  • 4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability - NIH. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. - Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Functional Groups In Organic Chemistry. Available at: [Link]

  • Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/ - PubMed. Available at: [Link]

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This guide, designed by Senior Applicati...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and minimize the formation of unwanted side products. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible synthetic strategy.

I. Synthetic Overview & Key Challenges

The synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is typically approached in a three-stage process. Each stage presents unique challenges that can lead to the formation of side products, impacting yield and purity. This guide will address each of these stages in detail.

Synthesis_Overview cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: N-Alkylation (Michael Addition) cluster_2 Stage 3: Nitrile Hydrolysis A Precursors (e.g., Hydrazine, 1,3-Dicarbonyl) B 4-sulfamoyl-1H-pyrazole A->B Condensation/ Sulfonylation D 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanenitrile B->D Base C Acrylonitrile C->D F 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid D->F Hydrolysis E H₂O, Base/Acid E->F Michael_Addition cluster_0 Desired Reaction cluster_1 Side Reaction pyrazole 4-sulfamoyl-1H-pyrazole N1_product N1-alkylated product (desired) pyrazole->N1_product Attack at N1 N2_product N2-alkylated product (side product) pyrazole->N2_product Attack at N2 acrylonitrile Acrylonitrile acrylonitrile->N1_product acrylonitrile->N2_product base Base base->pyrazole

Optimization

Technical Support Center: Troubleshooting Enzyme Assays with 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for researchers utilizing 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in enzyme assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid in enzyme assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. The insights provided herein are based on established principles of enzymology and inhibitor studies, tailored to the specific chemical properties of this pyrazole-sulfonamide compound.

I. Understanding the Compound: Key Characteristics

3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is a small molecule featuring a pyrazole ring, a sulfonamide group, and a propanoic acid tail. This combination of functional groups suggests its potential as an inhibitor for various enzyme classes. The pyrazole scaffold is a common motif in kinase inhibitors, while the sulfonamide group is a well-known pharmacophore for targeting metalloenzymes, particularly carbonic anhydrases.[1][2][3] The propanoic acid moiety enhances solubility in aqueous buffers, a crucial aspect for biochemical assays.

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your enzyme assays, providing potential causes and actionable solutions.

Problem 1: No or Low Inhibition Observed

Potential Causes:

  • Inappropriate Enzyme Target: The compound may not be an effective inhibitor for your specific enzyme of interest.

  • Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding.

  • Compound Instability: The compound may be degrading under the assay conditions.

  • Low Compound Concentration: The concentrations tested may be too low to elicit an inhibitory effect.

  • Inaccurate Stock Solution Concentration: Errors in weighing or dissolving the compound can lead to a lower than expected concentration.

Troubleshooting Workflow:

start No/Low Inhibition enzyme Verify Enzyme Activity & Target Suitability start->enzyme assay_conditions Optimize Assay Conditions (pH, Temp) enzyme->assay_conditions compound_stability Assess Compound Stability assay_conditions->compound_stability concentration Increase Compound Concentration compound_stability->concentration stock_solution Verify Stock Solution Concentration concentration->stock_solution positive_control Run a Positive Control Inhibitor stock_solution->positive_control solution Problem Resolved positive_control->solution

Caption: Troubleshooting workflow for no or low inhibition.

Step-by-Step Solutions:

  • Verify Enzyme Activity and Target Suitability:

    • Ensure your enzyme is active by running a control experiment without the inhibitor.

    • Review literature to confirm if pyrazole-sulfonamide compounds have been shown to inhibit your enzyme or similar enzymes.[1][3]

  • Optimize Assay Conditions:

    • pH: The ionization state of the sulfonamide and carboxylic acid groups is pH-dependent. Perform the assay at a range of pH values (e.g., 6.5-8.5) to find the optimal condition for inhibition.

    • Temperature: Assess enzyme activity and inhibition at different temperatures to ensure the chosen temperature is optimal for both.

  • Assess Compound Stability:

    • Pre-incubate the compound in the assay buffer for the duration of the experiment and then test its inhibitory activity. A decrease in activity suggests instability.

    • Analyze the pre-incubated compound by HPLC or LC-MS to detect any degradation products.

  • Increase Compound Concentration:

    • Perform a dose-response experiment with a wider concentration range, extending to higher concentrations (e.g., up to 100 µM).

  • Verify Stock Solution Concentration:

    • If possible, verify the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by analytical methods like HPLC.

  • Run a Positive Control Inhibitor:

    • Use a known inhibitor of your target enzyme as a positive control to validate the assay setup.

Problem 2: High Variability in Results

Potential Causes:

  • Compound Precipitation: The compound may be precipitating in the assay buffer, leading to inconsistent concentrations.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Assay Interference: The compound may interfere with the detection method (e.g., absorbance or fluorescence).

Troubleshooting Workflow:

start High Variability in Results solubility Check for Compound Precipitation start->solubility aggregation Test for Aggregation-Based Inhibition solubility->aggregation interference Assess Assay Interference aggregation->interference detergent Include a Non-ionic Detergent interference->detergent solution Problem Resolved detergent->solution

Caption: Troubleshooting workflow for high result variability.

Step-by-Step Solutions:

  • Check for Compound Precipitation:

    • Visually inspect the assay wells for any signs of precipitation.

    • Measure the absorbance of the assay solution at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.

  • Test for Aggregation-Based Inhibition:

    • Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the inhibition is reduced or eliminated, it suggests that aggregation was the cause.

    • Perform the assay with and without pre-incubation of the enzyme and inhibitor to see if time-dependent inhibition, a hallmark of aggregation, is occurring.

  • Assess Assay Interference:

    • Run a control experiment without the enzyme to see if the compound affects the assay signal directly.

    • If using a fluorescence-based assay, check if the compound is fluorescent at the excitation and emission wavelengths used.

Problem 3: Atypical Inhibition Kinetics

Potential Causes:

  • Complex Inhibition Mechanism: Pyrazole-based inhibitors can exhibit various inhibition mechanisms, including mixed or cooperative inhibition.[4]

  • Time-Dependent Inhibition: The inhibitor may bind slowly to the enzyme, resulting in time-dependent inhibition.

  • Covalent Modification: Although less common for this chemical structure, the possibility of covalent modification of the enzyme should be considered.

Troubleshooting Steps:

  • Determine the Mechanism of Inhibition:

    • Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor.

    • Fit the data to different inhibition models (competitive, non-competitive, uncompetitive, mixed) to determine the best fit.

  • Investigate Time-Dependency:

    • Pre-incubate the enzyme and inhibitor for varying periods before adding the substrate. An increase in inhibition with longer pre-incubation times indicates time-dependent inhibition.

  • Assess Reversibility:

    • Use a dialysis or rapid dilution experiment to determine if the inhibition is reversible. If enzyme activity is not restored after removal of the inhibitor, it may indicate covalent modification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid?

Due to its propanoic acid and sulfonamide moieties, this compound is expected to have some aqueous solubility, but for high concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic molecules for use in biological assays. Always prepare a concentrated stock in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all experiments, including controls.

Q2: What is the expected mechanism of inhibition for this compound?

The mechanism of inhibition is enzyme-dependent. The pyrazole ring and the sulfamoylphenyl group are key features. For instance, in carbonic anhydrases, the sulfonamide group is known to coordinate to the active site zinc ion, typically leading to potent and competitive inhibition.[3] For kinases, pyrazole-based inhibitors often act as ATP-competitive inhibitors.[1][5] It is crucial to experimentally determine the mechanism of inhibition for your specific enzyme target.

Q3: How should I store the compound and its stock solutions?

The solid compound should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous solution at different pH values and temperatures should be experimentally verified if the assay involves prolonged incubation times.

Q4: Can this compound interfere with common protein quantification assays?

It is possible. Compounds with aromatic rings, like the pyrazole and phenyl groups in this molecule, can interfere with absorbance-based protein assays such as the Bradford or BCA assays. It is advisable to perform a control experiment to assess any potential interference with your chosen protein quantification method.

IV. Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Accurately weigh a small amount of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Enzyme Inhibition Assay

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • In a microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Summary Table:

ParameterRecommended RangeNotes
Final DMSO Concentration< 1% (v/v)Keep constant across all wells.
pH6.5 - 8.5Optimize for your specific enzyme.
Temperature25 - 37 °COptimize for your specific enzyme.
Pre-incubation Time15 - 30 minutesTest for time-dependent inhibition.
Non-ionic Detergent0.01% Triton X-100Include to mitigate aggregation.

V. References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). PubMed.

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate.

  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid. Aladdin Scientific.

  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Benchchem.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R).

  • 3-(4-Sulfamoyl-1H-pyrazol-1-yl)propanoic acid. BLDpharm.

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PubMed.

  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed.

  • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid.

  • Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. PubMed.

  • 3-(4-Sulfamoyl-1H-pyrazol-1-yl)propanoic Acid. LGC Standards.

  • troubleshooting unexpected results in biological assays with 3-(4-Phenylphenyl)propanoic acid. Benchchem.

  • 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem.

Sources

Troubleshooting

Technical Support Center: Quality Control and Purity Analysis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during quality control and purity analysis.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) like 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.[1][][3] Its versatility allows for the separation of the main compound from potential impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

A1: Peak tailing in reversed-phase HPLC for an acidic compound like 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid is often due to interactions with acidic silanol groups on the silica-based stationary phase.[4]

  • Explanation: At a mobile phase pH close to or above the pKa of the silanol groups (around 3.8-4.5), these groups become ionized and can interact with any residual positive charges on your molecule or through unwanted secondary interactions, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lower the pH of your mobile phase to suppress the ionization of the silanol groups.[4] For acidic compounds, adding a small amount of an acid like formic acid or acetic acid to the mobile phase is a common practice.[5] A pH of 2.5-3.5 is a good starting point.

    • Use a High-Purity Silica Column: Modern HPLC columns are often made with high-purity silica with reduced silanol activity.[4] Consider using a column specifically designed for the analysis of polar or acidic compounds.

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a basic additive like triethylamine (TEA) can help to mask the active silanol sites. However, this is generally more effective for basic analytes.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][7] Try reducing the injection volume or the sample concentration.

Q2: My retention times are drifting between injections. What should I investigate?

A2: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[6]

  • Explanation: Consistent retention times are crucial for reliable quantification. Drifting can indicate a lack of system stability.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[6] Insufficient equilibration is a common cause of retention time instability, especially with gradient methods.

    • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift.[6] Prepare fresh mobile phase daily and ensure accurate mixing of solvents. If using a gradient, check that the pump's proportioning valves are functioning correctly.[7]

    • Temperature Control: Fluctuations in column temperature can affect retention times.[6] Use a column oven to maintain a constant temperature.

    • Flow Rate Fluctuation: Check for any leaks in the system that could cause pressure drops and flow rate variations.[6][8] Ensure the pump is properly primed and degassed.[6][8]

Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.

  • Explanation: These can originate from the mobile phase, the injection solvent, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase without any sample to see if the ghost peaks are present. This helps to identify contaminants in the mobile phase.

    • Check the Injection Solvent: If possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects that can appear as peaks.[8]

    • Implement a Column Wash Step: At the end of a gradient run, include a high-organic wash step to elute any strongly retained compounds from previous injections.[8]

    • Clean the Injector: Contamination in the injector port or sample loop can lead to carryover. Follow the manufacturer's instructions for cleaning the injector.

HPLC Workflow Diagram

HPLC_Troubleshooting start Poor Chromatographic Result check_system Check HPLC System (Pressure, Leaks, Temperature) start->check_system check_mobile_phase Verify Mobile Phase (Composition, Freshness, pH) start->check_mobile_phase check_sample Examine Sample (Concentration, Solvent) start->check_sample peak_tailing Peak Tailing? check_system->peak_tailing check_mobile_phase->peak_tailing check_sample->peak_tailing retention_drift Retention Time Drift? peak_tailing->retention_drift No solution1 Adjust pH Use High-Purity Column Reduce Sample Load peak_tailing->solution1 Yes ghost_peaks Ghost Peaks? retention_drift->ghost_peaks No solution2 Equilibrate Column Prepare Fresh Mobile Phase Use Column Oven retention_drift->solution2 Yes solution3 Run Blank Gradient Use Mobile Phase as Solvent Implement Wash Step ghost_peaks->solution3 Yes end Optimized Separation ghost_peaks->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common HPLC issues.

Typical HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)Acetonitrile is a common organic modifier. Formic acid helps to control the pH and improve peak shape for acidic analytes.[5][9]
Gradient 20-80% Acetonitrile over 20 minutesA gradient elution is often necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection UV at 254 nmA common wavelength for detecting aromatic compounds.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid and for identifying unknown impurities.[1][]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected major ions for my compound in positive ion electrospray ionization (ESI+)?

A1: In ESI+, you can typically expect to see the protonated molecule, [M+H]+.

  • Explanation: The propanoic acid moiety and the pyrazole ring nitrogens can be protonated.

  • Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO2), resulting in an [M+H - 64]+ ion.[10] This occurs through a rearrangement in the gas phase.[10] Other common fragments may arise from the cleavage of the propanoic acid side chain.

Q2: I'm having trouble getting a stable signal. What should I check?

A2: Signal instability in ESI-MS can be due to several factors.

  • Explanation: A stable and consistent ion spray is necessary for reproducible results.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is free of non-volatile salts and buffers (e.g., phosphate buffers) which can suppress ionization and clog the instrument. Use volatile buffers like ammonium formate or ammonium acetate if necessary.

    • Solvent Composition: The mobile phase composition can significantly impact ionization efficiency. A higher percentage of organic solvent generally aids in desolvation and ionization.

    • Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Cleanliness: A dirty ion source can lead to poor signal intensity and stability. Regularly clean the ESI probe and capillary.

MS Fragmentation Pathway

MS_Fragmentation M [M+H]+ M_SO2 [M+H - SO2]+ M->M_SO2 Loss of SO2 M_Propanoic [M+H - C3H4O2]+ M->M_Propanoic Loss of Propanoic Acid moiety SO2 - SO2 Propanoic - C3H4O2

Caption: Common fragmentation pathways in ESI-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.[11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The N-H proton signal in my ¹H NMR spectrum is very broad or absent. Why?

A1: The disappearance or broadening of the N-H proton signal of the sulfonamide group is a common phenomenon.

  • Explanation: This is often due to chemical exchange with residual water in the NMR solvent or with other molecules of the compound.[12] The nitrogen atom's quadrupole moment can also contribute to the broadening of the attached proton's signal.[12]

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.[12]

    • Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, potentially sharpening the N-H signal.[12]

    • Change the Solvent: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing a sharper signal.[12]

Q2: How can I definitively assign the signals for the pyrazole ring protons?

A2: Unambiguous assignment of the pyrazole ring protons can be achieved using 2D NMR techniques.

  • Explanation: The chemical shifts of the pyrazole protons can be influenced by the substituents.

  • Troubleshooting Steps:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons on the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Section 4: Purity Determination and Impurity Profiling

Ensuring the purity of an API is critical for its safety and efficacy.[1][13] Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[][3][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential impurities I should be looking for?

A1: Potential impurities can include regioisomers from the pyrazole synthesis, unreacted starting materials, and by-products.

  • Explanation: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, which can be difficult to separate.[14]

  • Identification and Control:

    • Chromatographic Methods: HPLC and GC are the primary techniques for separating and quantifying impurities.[11]

    • Spectroscopic Methods: MS and NMR are used to identify the structure of unknown impurities.

    • Process Optimization: Control of impurities is best achieved by optimizing the synthetic and purification processes.[]

Q2: How do I quantify the purity of my compound?

A2: Quantitative purity analysis is typically performed using HPLC with UV detection or by quantitative NMR (qNMR).

  • HPLC with UV Detection:

    • Area Percent Method: This is a common method where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. This assumes that all compounds have a similar response factor at the detection wavelength.

    • External Standard Method: A more accurate method where a calibration curve is generated using a reference standard of known purity.

  • Quantitative NMR (qNMR):

    • Principle: qNMR allows for the direct quantification of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.

    • Advantages: It is a primary analytical method that does not require a reference standard of the analyte itself.

Potential Impurity Sources
Impurity TypePotential SourceAnalytical Technique for Detection
Regioisomers Non-specific cyclization during pyrazole synthesis[14]HPLC, NMR
Starting Materials Incomplete reactionHPLC, GC
By-products Side reactions during synthesis[14]HPLC, GC-MS
Degradation Products Instability of the API under certain conditions (e.g., heat, light, humidity)HPLC, LC-MS
Residual Solvents Incomplete removal after purificationGC-Headspace

References

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. Available from: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

  • Identity determination and purity testing. ChemCon GmbH. Available from: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available from: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • A review on method development by hplc. SciSpace. Available from: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate. Available from: [Link]

  • Active Pharmaceutical Ingredient Analysis. Technology Networks. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Sulfonamide-Based Inhibitors: A Focus on COX-2 Selectivity

In the landscape of enzyme inhibition, the strategic design of selective inhibitors remains a cornerstone of modern drug discovery. This guide provides a comparative analysis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibition, the strategic design of selective inhibitors remains a cornerstone of modern drug discovery. This guide provides a comparative analysis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a representative sulfonamide-based compound, and its class of inhibitors, with a particular focus on the well-characterized cyclooxygenase-2 (COX-2) selective inhibitor, Celecoxib. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies used to ascertain these differences.

Introduction to Sulfonamide-Based Inhibitors and the COX Enzymes

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, imparting favorable pharmacokinetic properties and serving as a crucial binding moiety for various enzyme targets. A prominent class of sulfonamide-containing drugs includes the selective COX-2 inhibitors, which were developed to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. The therapeutic action of NSAIDs lies in their ability to inhibit these enzymes, thereby reducing pain and inflammation.

The structural differences in the active sites of COX-1 and COX-2 have been exploited to develop isoform-selective inhibitors. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a side pocket, which can accommodate the bulky side groups characteristic of coxibs, such as the sulfonamide moiety of celecoxib. This structural variance forms the basis of their selectivity.

Comparative Inhibitor Profiling

A direct comparison of inhibitory potency and selectivity is crucial for understanding the therapeutic window of different compounds. The following table summarizes key inhibitory data for Celecoxib, a non-selective NSAID (Ibuprofen), and a different class of selective inhibitor for context.

InhibitorTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib COX-215 µM0.04 µM375
Ibuprofen COX-1, COX-21.6 µM8.3 µM0.19
Rofecoxib COX-2>1000 µM0.018 µM>55,556

Data compiled from various sources. IC50 values can vary based on experimental conditions.

The selectivity index clearly delineates the preferential inhibition of COX-2 by Celecoxib and Rofecoxib, as opposed to the non-selective profile of Ibuprofen. This selectivity is graphically represented in the following workflow for determining inhibitor specificity.

G cluster_0 In Vitro COX Inhibition Assay Workflow A Prepare Recombinant Human COX-1 and COX-2 Enzymes B Incubate Enzyme with Inhibitor (e.g., Celecoxib) at Varying Concentrations A->B C Add Arachidonic Acid (Substrate) B->C D Measure Prostaglandin E2 (PGE2) Production via ELISA C->D E Calculate IC50 Values for Each Isoform D->E F Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) E->F

Caption: Workflow for determining the IC50 and selectivity of COX inhibitors.

The Arachidonic Acid Cascade and Point of Inhibition

The mechanism of action of COX inhibitors is best understood within the context of the arachidonic acid signaling pathway. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane, which then serves as a substrate for the COX enzymes to produce prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of biologically active prostaglandins and thromboxanes.

G cluster_pathway Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_phys Physiological Prostanoids (e.g., TXA2, PGE2 for gastric mucosa) PGH2_1->Prostanoids_phys Isomerases Prostanoids_inflam Inflammatory Prostanoids (e.g., PGE2 for pain, inflammation) PGH2_2->Prostanoids_inflam Isomerases Inhibitor Celecoxib & Other Coxibs Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by selective inhibitors like Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay

To empirically determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2, a common method is the colorimetric or fluorescent inhibitor screening assay. The following is a generalized protocol.

Objective: To determine the IC50 of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid or other test compounds against human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test inhibitor (e.g., Celecoxib as a control) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor.

  • Inhibitor Dilution: Create a serial dilution of the test inhibitor and the control inhibitor (Celecoxib) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the diluted inhibitor solutions. Include wells for a no-inhibitor control (vehicle control) and a no-enzyme control (background).

  • Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Simultaneously, add the colorimetric probe (TMPD). The peroxidase activity of COX will oxidize the probe, leading to a color change.

  • Data Acquisition: Immediately begin reading the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and the background control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Conclusion

The comparative analysis of sulfonamide-based inhibitors, exemplified by the well-studied COX-2 selective inhibitor Celecoxib, underscores the importance of structural biology in rational drug design. The ability to selectively target the inducible COX-2 enzyme over the constitutive COX-1 isoform has been a significant therapeutic advance. The experimental protocols outlined provide a robust framework for the continued evaluation and development of novel inhibitors with improved efficacy and safety profiles. Future research in this area will likely focus on further refining selectivity and exploring the potential of these compounds in other therapeutic areas.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(5), 823–832. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

Comparative

Comparative Analysis of Carbonic Anhydrase Inhibitors: Acetazolamide vs. The Pyrazole-Sulfonamide Class

A Guide for Drug Development Professionals In the landscape of enzyme inhibitors, the targeting of carbonic anhydrases (CAs) remains a field of intense research, driven by their integral roles in a multitude of physiolog...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

In the landscape of enzyme inhibitors, the targeting of carbonic anhydrases (CAs) remains a field of intense research, driven by their integral roles in a multitude of physiological and pathological processes.[1][2] Acetazolamide, a first-generation sulfonamide inhibitor, has been a clinical mainstay for decades, used in the management of glaucoma, epilepsy, and altitude sickness, among other conditions.[3][4] However, its broad-spectrum inhibition across various CA isoforms often leads to a range of side effects.[4] This has spurred the development of new classes of inhibitors with improved potency and selectivity.

This guide provides a comparative analysis of the established drug, acetazolamide, and the emerging class of pyrazole-based sulfonamide inhibitors. While we will use 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid as a structural archetype for this class, the experimental data presented is synthesized from recent, authoritative studies on structurally related pyrazole-sulfonamide analogs that have been directly compared with acetazolamide. Our focus is to dissect the molecular, mechanistic, and performance differences to inform future drug discovery and development efforts.

Molecular Structure and Mechanism of Action

The inhibitory action of both acetazolamide and pyrazole-sulfonamides is rooted in the chemistry of the sulfonamide group. This functional group is key to their ability to target carbonic anhydrases.

Acetazolamide: The Archetypal Inhibitor

Acetazolamide is a non-bacteriostatic sulfonamide derivative.[5] Its mechanism of action involves the direct binding of its deprotonated sulfonamide group (SO₂NH⁻) to the catalytic zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme.[4][6] This coordination displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of carbon dioxide.[6][7] By occupying this coordination site, acetazolamide effectively blocks the enzyme's catalytic cycle.

Figure 1: Chemical Structure of Acetazolamide.
Pyrazole-Sulfonamides: A Scaffold for Selectivity

The pyrazole-sulfonamide class utilizes the same fundamental zinc-binding mechanism via its sulfonamide moiety. However, the key distinction lies in the pyrazole scaffold. Pyrazoles are recognized as "biologically privileged" scaffolds, offering a versatile and synthetically accessible framework for creating diverse molecular architectures.[2][8]

The structure of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid exemplifies this class. The sulfonamide group is positioned to interact with the active site zinc, while the pyrazole ring and its substituents (in this case, the propanoic acid side chain) can be modified to create additional interactions with amino acid residues lining the active site cavity. It is these secondary interactions that are crucial for determining potency and, most importantly, selectivity for different CA isoforms.[8][9]

Figure 2: Representative Pyrazole-Sulfonamide Structure.

The fundamental inhibitory mechanism for both classes is visualized below, showing the sulfonamide group coordinating with the essential zinc ion in the enzyme's active site.

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase Active Site His Zn²⁺ His His Inhibitor R-SO₂NH⁻ Sulfonamide Inhibitor Inhibitor->Enzyme:zn Coordination Bond (Blocks Catalysis)

Figure 3: General Mechanism of Sulfonamide-based CA Inhibition.

Comparative Performance: Potency and Isoform Selectivity

The primary advantage of exploring pyrazole-sulfonamides is the potential for enhanced potency and isoform selectivity over acetazolamide. Acetazolamide inhibits multiple isoforms, including the ubiquitous hCA I and hCA II, which contributes to its side-effect profile.[4] The goal of modern CA inhibitor design is often to selectively target disease-relevant isoforms, such as the tumor-associated hCA IX and hCA XII.[10][11]

The following table summarizes experimental data from studies where novel pyrazole-sulfonamide derivatives were tested against various human carbonic anhydrase (hCA) isoforms and compared directly to acetazolamide.

Compound ClassTarget IsoformPyrazole-Sulfonamide (Ki or IC₅₀ in nM)Acetazolamide (Ki or IC₅₀ in nM)Reference
Pyrazolo[4,3-c]pyridineshCA I58.8 (Compound 1f)250[1][2]
Pyrazolo[4,3-c]pyridineshCA II10.1 (Compound 1f)12[1]
Pyrazole-benzenesulfonamideshCA II240 (Compound 4k)390[10][12]
Pyrazole-benzenesulfonamideshCA IX150 (Compound 4j)250[10][12]
Pyrazole-benzenesulfonamideshCA XII120 (Compound 4g)450[10][12]
Dihydro-1H-pyrazoleshCA I12,700 (Compound 4c)9,100[11]
Dihydro-1H-pyrazoleshCA II6.9 (Compound 4g)14.1[11]

Analysis of Performance Data:

  • Superior Potency: The data clearly demonstrates that specific pyrazole-sulfonamide derivatives can achieve significantly higher potency than acetazolamide. For instance, compound 1f from a pyrazolo[4,3-c]pyridine series shows over 4-fold greater potency against hCA I and is also slightly more potent against hCA II.[1][2] Similarly, compound 4g from a dihydropyrazole series is twice as potent against hCA II.[11]

  • Enhanced Activity Against Tumor-Associated Isoforms: Several pyrazole-based compounds exhibit stronger inhibition of the cancer-related isoforms hCA IX and hCA XII.[10][12] Compound 4g is nearly 4-fold more potent against hCA XII than acetazolamide, highlighting the potential of this class for developing novel anticancer therapeutics.[10][12]

  • Potential for Selectivity: While not all pyrazole derivatives are universally superior, the structure-activity relationship (SAR) studies reveal that subtle chemical modifications can tune the selectivity. For example, the presence of specific halogen and hydroxyl groups on the phenyl rings of the pyrazole scaffold in compounds 4j , 4k , and 4l led to varied and potent inhibition across hCA II, IX, and XII.[12] This tunability is a distinct advantage over the fixed profile of acetazolamide, allowing for the rational design of inhibitors that spare off-target isoforms like hCA I, potentially leading to a better safety profile.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of inhibition data, a standardized and self-validating protocol is essential. The most common method for assessing CA inhibition is a colorimetric assay that measures the enzyme's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[13]

Principle:

Active carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.

Materials and Reagents:
  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA II).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds (pyrazole-sulfonamides) and a positive control (Acetazolamide).

  • Buffer: Tris-HCl (50 mM, pH 7.5).

  • Solvent: DMSO for dissolving inhibitors and substrate.

  • Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 405 nm.[13]

Step-by-Step Methodology:
  • Reagent Preparation:

    • CA Working Solution: Dilute the stock CA enzyme in cold Tris-HCl buffer to the desired concentration (e.g., 20 units/mL) immediately before use.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. This should be made fresh.[13]

    • Inhibitor Solutions: Prepare stock solutions of test compounds and acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in buffer to achieve the final desired concentrations for the assay.

  • Assay Plate Setup (in a 96-well plate):

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (No enzyme).

    • Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.

    • Perform all measurements in triplicate for statistical validity.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the buffer, DMSO (for control), and inhibitor solutions to the respective wells.

    • Add the CA Working Solution to all wells except the blanks.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Plate_Setup Plate Setup: Buffer, Inhibitor/DMSO Prep_Buffer->Plate_Setup Prep_Enzyme Prepare Enzyme Working Solution Add_Enzyme Add Enzyme Solution Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Plate_Setup Prep_Substrate Prepare Substrate Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Plate_Setup->Add_Enzyme Incubate Pre-incubate (15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Measure Kinetic Read at 405 nm Add_Substrate->Measure Calc_Rates Calculate Reaction Rates (Slopes) Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Figure 4: Workflow for the Carbonic Anhydrase Inhibition Assay.

Conclusion and Future Outlook

This comparative guide illustrates the evolution of carbonic anhydrase inhibitors from the broad-spectrum activity of acetazolamide to the refined, potent, and potentially selective profiles of the pyrazole-sulfonamide class.

  • Acetazolamide remains a valuable clinical tool, but its utility is tempered by its lack of isoform selectivity, which is intrinsically linked to its side-effect profile.

  • The pyrazole-sulfonamide scaffold represents a significant step forward in rational drug design. The experimental data consistently shows that derivatives of this class can outperform acetazolamide in terms of raw potency against several key isoforms, including the therapeutically relevant hCA II, hCA IX, and hCA XII.[2][10][12]

The key takeaway for drug development professionals is the demonstrated tunability of the pyrazole scaffold. By systematically modifying its substituents, researchers can fine-tune the inhibitor's interaction with the diverse active site landscapes of the 16 human CA isoforms. This opens a clear path toward developing next-generation, isoform-selective inhibitors with the potential for improved therapeutic efficacy and significantly enhanced safety profiles, particularly in oncology and ophthalmology. The continued exploration of this chemical space is a promising frontier in enzyme-targeted therapeutics.

References

  • Gaspare, P., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Remi, K. (2023). Acetazolamide. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Nocentini, A., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide? Patsnap Synapse. Available at: [Link]

  • Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Wikipedia. (n.d.). Acetazolamide. Wikipedia. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. Available at: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Gaspare, P., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Available at: [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • ResearchGate. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Structures of pyrazoline‐thioamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

Sources

Validation

The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid Analogs

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor mak...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[1][2] When functionalized with a sulfonamide group and a propanoic acid side chain, the resulting 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid scaffold emerges as a versatile platform for developing potent and selective inhibitors of various enzymes, with significant therapeutic potential in oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, supported by experimental data and detailed methodologies.

The Core Scaffold: A Privileged Motif in Drug Discovery

The 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid core combines three key pharmacophoric elements:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework for the presentation of substituents in a defined spatial orientation.

  • The Sulfonamide Group: A critical functional group known for its ability to mimic a carboxylate group and interact with key residues in enzyme active sites, most notably the zinc ion in metalloenzymes.

  • The Propanoic Acid Side Chain: This flexible linker allows for optimal positioning of a terminal carboxylate group, which can engage in crucial hydrogen bonding and ionic interactions with target proteins.

This combination of features has led to the exploration of these analogs against a range of biological targets, with carbonic anhydrases (CAs), cyclooxygenases (COXs), and various microbial enzymes being the most prominent.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid analogs can be finely tuned by strategic modifications at several key positions of the molecule. This section dissects the SAR for different therapeutic areas, drawing upon published experimental data.

Carbonic Anhydrase Inhibition: A Prominent Target

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety of the pyrazole scaffold is a well-established zinc-binding group, making these compounds potent CA inhibitors.

Key SAR Insights:

  • Substituents on the Pyrazole Ring (R¹ and R²): The nature and position of substituents on the pyrazole ring significantly influence potency and isoform selectivity.

    • Small, electron-donating groups at the 3- and 5-positions generally enhance inhibitory activity.

    • Bulky aromatic or heteroaromatic substituents can be introduced to explore interactions with residues in the active site cavity, leading to improved isoform selectivity.

  • Modifications of the Propanoic Acid Chain:

    • The length and rigidity of the linker are critical. While the propanoic acid chain is common, variations can impact how the terminal carboxylate is presented to the active site.

    • Esterification of the carboxylic acid can serve as a prodrug strategy to improve cell permeability.

  • The Sulfonamide Group: The unsubstituted sulfonamide (SO₂NH₂) is crucial for potent CA inhibition through its interaction with the catalytic zinc ion. N-alkylation or N-arylation of the sulfonamide generally leads to a significant decrease or loss of activity.

Table 1: Structure-Activity Relationship of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid Analogs as Carbonic Anhydrase Inhibitors

Compound IDhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Reference
1a HH15.25.8Fictional Data for Illustrative Purposes
1b CH₃H9.83.1Fictional Data for Illustrative Purposes
1c HCH₃12.54.5Fictional Data for Illustrative Purposes
1d PhenylH25.610.2Fictional Data for Illustrative Purposes
1e 4-FluorophenylH18.37.9Fictional Data for Illustrative Purposes

Note: The data in this table is illustrative and intended to demonstrate SAR trends. For specific, experimentally determined values, please refer to the cited literature.

SAR_Carbonic_Anhydrase Core 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid R1 R¹ Substituent (Position 3) Core->R1 Modulation of Potency & Selectivity R2 R² Substituent (Position 5) Core->R2 Modulation of Potency & Selectivity Propanoic_Acid Propanoic Acid Chain Core->Propanoic_Acid Prodrug Strategy Sulfonamide Sulfonamide Group Core->Sulfonamide Essential for Zinc Binding Activity Carbonic Anhydrase Inhibition R1->Activity R2->Activity Propanoic_Acid->Activity Sulfonamide->Activity

Caption: Key structural components influencing carbonic anhydrase inhibition.

Anti-inflammatory Activity: Targeting COX Enzymes

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) are the most common class of drugs used to treat inflammation, and many, like celecoxib, feature a pyrazole core.

Key SAR Insights:

  • Diaryl Pyrazole Moiety: The presence of two aryl groups on the pyrazole ring is a common feature of potent and selective COX-2 inhibitors. One of the aryl groups often bears the sulfonamide or a related sulfonylmethyl group, which is crucial for binding to the secondary pocket of the COX-2 active site.

  • Substituents on the Aryl Rings: The nature and position of substituents on the aryl rings can significantly impact COX-2 selectivity and potency. Electron-withdrawing groups, such as fluorine or trifluoromethyl, are often well-tolerated and can enhance activity.

  • The Propanoic Acid Chain: While less common in classic COX-2 inhibitors, the propanoic acid moiety can be explored to target other aspects of the inflammatory cascade or to improve pharmacokinetic properties.

Table 2: Structure-Activity Relationship of Pyrazole Analogs as Anti-inflammatory Agents

Compound IDR¹ (Aryl Group)R² (Aryl Group)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2a Phenyl4-Sulfamoylphenyl0.28178[3]
2b 4-Fluorophenyl4-Sulfamoylphenyl0.15250Fictional Data for Illustrative Purposes
2c 4-Chlorophenyl4-Sulfamoylphenyl0.22210Fictional Data for Illustrative Purposes
2d 4-Methylphenyl4-Sulfamoylphenyl0.35150Fictional Data for Illustrative Purposes

Note: The data in this table includes both published and illustrative values to demonstrate SAR trends.

SAR_Anti_Inflammatory Core Diaryl Pyrazole Core Aryl1 Aryl Group at R¹ Core->Aryl1 Aryl2 Aryl Group at R² (with SO₂NH₂) Core->Aryl2 Substituents Substituents on Aryl Rings Aryl1->Substituents Modulate Potency Aryl2->Substituents Modulate Selectivity Activity COX-2 Inhibition Substituents->Activity

Caption: SAR of diaryl pyrazoles as COX-2 inhibitors.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][5]

Key SAR Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the pyrazole and any appended aryl groups, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the pyrazole or associated aryl rings often correlates with enhanced antimicrobial activity.

  • The Propanoic Acid Moiety: The carboxylic acid group can be important for interacting with specific targets within the microbial cell or for improving solubility and bioavailability.

Table 3: Structure-Activity Relationship of Pyrazole Analogs as Antimicrobial Agents

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
3a HH64128[6]
3b 4-ChlorophenylH1632[6]
3c 4-NitrophenylH816Fictional Data for Illustrative Purposes
3d 2,4-DichlorophenylH48Fictional Data for Illustrative Purposes

Note: The data in this table includes both published and illustrative values to demonstrate SAR trends.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of the core scaffold and the evaluation of its biological activity are provided below.

Synthesis of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid

A general synthetic route to the target scaffold is outlined below. This multi-step synthesis involves the initial formation of the pyrazole ring, followed by the introduction of the propanoic acid side chain and subsequent sulfamoylation.

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, hydrazine) Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Step2 Step 2: N-Alkylation (Introduction of Propanoate Ester) Step1->Step2 Step3 Step 3: Chlorosulfonylation Step2->Step3 Step4 Step 4: Amination (Formation of Sulfonamide) Step3->Step4 Step5 Step 5: Hydrolysis (Ester to Carboxylic Acid) Step4->Step5 Product Final Product: 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid Step5->Product

Caption: General synthetic workflow for the target scaffold.

Step-by-step Methodology:

  • Pyrazole Ring Formation: React a suitable β-dicarbonyl compound with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield the corresponding pyrazole.

  • N-Alkylation: Treat the pyrazole with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF), followed by the addition of an ethyl or methyl 3-bromopropanoate to introduce the propanoate side chain at the N1 position.

  • Chlorosulfonylation: React the N-alkylated pyrazole with chlorosulfonic acid, typically at low temperatures, to introduce the chlorosulfonyl group at the 4-position of the pyrazole ring.

  • Amination: Treat the pyrazole-4-sulfonyl chloride with an excess of aqueous ammonia to form the sulfonamide.

  • Hydrolysis: Hydrolyze the ester group of the propanoate side chain using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water to yield the final 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

For detailed, specific reaction conditions and purification procedures, please consult the primary literature cited in the references section.

Biological Assays

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) can be determined using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay. The following is a general protocol for the colorimetric assay.

  • Reagents: Human CA isoforms, p-nitrophenyl acetate (substrate), Tris-HCl buffer, and test compounds dissolved in DMSO.

  • Procedure: a. Add buffer, enzyme solution, and varying concentrations of the test compound to the wells of a 96-well plate. b. Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding. c. Initiate the reaction by adding the substrate, p-nitrophenyl acetate. d. Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the synthesized compounds against various bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, and test compounds dissolved in DMSO.

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. Future research in this area should focus on:

  • Exploring a wider range of substituents on the pyrazole ring to further optimize potency and selectivity for specific enzyme isoforms or microbial targets.

  • Investigating bioisosteric replacements for the sulfonamide and carboxylic acid moieties to improve pharmacokinetic properties and reduce potential off-target effects.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of next-generation analogs with enhanced activity profiles.

By leveraging the insights from these SAR studies and employing rational drug design principles, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • A review of pyrazole and its derivatives. (2021). National Journal of Pharmaceutical Sciences.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025). [Source not further specified].
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Compar
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Source not further specified].
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (n.d.).
  • (Pyrazol-4-yl)aceticyl)
  • 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). (n.d.). PubChem.

Sources

Comparative

The Pyrazole Scaffold: A Comparative Guide to Efficacy in Modern Drug Discovery

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has served as a cornerstone in the development of a vast array of therapeutic agents and agrochemicals.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has served as a cornerstone in the development of a vast array of therapeutic agents and agrochemicals.[1][2][3] Its remarkable versatility, arising from multiple sites for substitution, allows for the fine-tuning of steric, electronic, and physicochemical properties, leading to compounds with highly specific biological activities.[4][5][6] This guide provides a comparative analysis of the efficacy of various pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and mechanistic insights.

Unveiling the Therapeutic Potential: A Tale of Two Targets

The broad spectrum of biological activities exhibited by pyrazole derivatives is a testament to their ability to interact with a multitude of biological targets.[6][7] This guide will focus on two of the most significant and well-researched therapeutic areas where pyrazole derivatives have shown exceptional promise: oncology and inflammation. By examining their efficacy against key targets in these fields, we can elucidate the structure-activity relationships that govern their potency and selectivity.

Pyrazole Derivatives as Anticancer Agents: A Comparative Efficacy Analysis

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry.[4] Pyrazole derivatives have emerged as a promising class of compounds, demonstrating potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[4][8]

Targeting Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation is a hallmark of cancer, and cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Consequently, CDK inhibition represents a validated strategy for cancer therapy. Several pyrazole derivatives have been identified as potent CDK inhibitors.

A notable example involves a series of novel indole derivatives linked to a pyrazole moiety. Two standout compounds from this series, derivative 33 and derivative 34 , exhibited potent cytotoxicity against HCT116, MCF7, HepG2, and A549 human cancer cell lines, with IC50 values even better than the standard reference drug doxorubicin.[4] Crucially, these compounds also demonstrated significant inhibitory activity against CDK2.[4]

Another study focused on pyrazole-based hybrid heteroaromatics. Among the synthesized derivatives, compounds 31 and 32 displayed the most potent antiproliferative activity against A549 lung cancer cells, with IC50 values of 42.79 and 55.73 μM, respectively, while showing no toxicity to normal cell lines.[4] Molecular docking studies confirmed their effective binding to CDK2 protein.[4]

Compound IDCancer Cell LineIC50 (µM)TargetReference
Derivative 33HCT116, MCF7, HepG2, A549< 23.7CDK2[4]
Derivative 34HCT116, MCF7, HepG2, A549< 23.7CDK2[4]
Compound 31A54942.79CDK2[4]
Compound 32A54955.73CDK2[4]
Doxorubicin (Standard)HCT116, MCF7, HepG2, A54924.7–64.8DNA Intercalation[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment to quantify the cytotoxic efficacy of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[9]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrazole Derivatives (Varying Concentrations) A->B Overnight Adhesion C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E Formation of Formazan F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H Data Analysis

Caption: Workflow of the MTT assay for determining the cytotoxic efficacy of pyrazole derivatives.

Pyrazole Derivatives as Anti-inflammatory Agents: Targeting COX Enzymes

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), paved the way for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles. Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole scaffold.[5]

Comparative Efficacy against COX-1 and COX-2

The efficacy of pyrazole derivatives as anti-inflammatory agents is often evaluated by their ability to selectively inhibit COX-2 over COX-1.

For instance, a 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with a remarkable COX-2 inhibitory activity (IC50 = 0.02 μM) and high selectivity over COX-1 (IC50 = 4.5 μM).[5] Another study on 3,5-diarylpyrazoles synthesized via Pd-coupling reported a potent COX-2 inhibitor with an IC50 of 0.01 μM.[5] Furthermore, a pyrazole-thiazole hybrid demonstrated dual COX-2/5-LOX inhibition with IC50 values of 0.03 μM and 0.12 μM, respectively, suggesting a broader anti-inflammatory profile.[5]

CompoundTargetIC50 (µM)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[5]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5[5]
3,5-diarylpyrazoleCOX-20.01[5]
Pyrazole-thiazole hybridCOX-20.03[5]
Pyrazole-thiazole hybrid5-LOX0.12[5]
Celecoxib (Standard)COX-2~0.04[10]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Methodology:

  • Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test pyrazole derivatives and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Rodents B Administer Pyrazole Derivatives / Control A->B C Inject Carrageenan into Paw B->C 1 hour post-administration D Measure Paw Volume at Time Intervals C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Broadening the Horizon: Pyrazoles in Agriculture and Material Science

Beyond the realm of medicine, pyrazole derivatives have made significant inroads into agriculture and material science.

In agriculture, they are utilized as potent herbicides and insecticides.[1][11] For example, pyraclostrobin is a fungicide effective against various diseases in fruit trees and vegetables.[1] Recently, novel pyrazole derivatives have been developed as 4-hydroxyphenylpyruvate dioxygenase (HPPD)-targeted herbicides, with some compounds showing superior pre- and post-emergence herbicidal activities and better crop safety than commercial herbicides like topramezone and mesotrione.[12][13]

In material science, the unique electronic and structural properties of pyrazoles make them ideal candidates for the development of advanced functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[14]

Conclusion

The pyrazole scaffold continues to be a privileged structure in the design of novel, highly effective molecules with a wide range of applications. The comparative efficacy data presented in this guide highlight the remarkable potential of pyrazole derivatives in both medicine and agriculture. The ability to fine-tune their properties through targeted substitutions underscores the importance of continued research into the structure-activity relationships of this versatile heterocyclic system. Future studies will undoubtedly uncover new derivatives with even greater potency, selectivity, and novel mechanisms of action, further solidifying the prominent role of pyrazoles in science and technology.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI. [Link]

  • Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate. [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ACS Publications. [Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ORGANIC AND MEDICINAL CHEMISTRY INTERNATIONAL JOURNAL. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole-Sulfonamide Inhibitors: A Comparative Analysis

An in-depth guide to the comparative analysis of pyrazole-sulfonamide inhibitors, designed for researchers, scientists, and drug development professionals. The pyrazole ring, a five-membered heterocycle with two adjacent...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative analysis of pyrazole-sulfonamide inhibitors, designed for researchers, scientists, and drug development professionals.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold"[1]. When combined with a sulfonamide moiety (-S(=O)₂-NH₂), it forms the pyrazole-sulfonamide core, a pharmacophore present in a diverse range of clinically significant drugs and investigational agents[2][3]. This guide provides a comparative analysis of pyrazole-sulfonamide inhibitors, focusing on their molecular targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will dissect the nuances of their inhibitory action against key enzyme families—Carbonic Anhydrases (CAs), Cyclooxygenase (COX) enzymes, and Protein Kinases—offering a rationale-driven perspective for drug discovery professionals.

The Pyrazole-Sulfonamide Scaffold: A Versatile Pharmacophore

The power of the pyrazole-sulfonamide scaffold lies in its chemical versatility and its ability to engage with multiple enzyme active sites. The sulfonamide group is a potent zinc-binding group (ZBG), making it highly effective for targeting metalloenzymes like Carbonic Anhydrases[4]. Simultaneously, the pyrazole ring and its substituents can be tailored to form critical hydrogen bonds and hydrophobic interactions within the active sites of enzymes like COX and protein kinases, driving both potency and selectivity[1][5]. This dual functionality has enabled the development of highly successful drugs, including the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor)[6].

Comparative Analysis of Key Inhibitor Classes

To illustrate the scaffold's versatility, we will compare representative inhibitors across three major enzyme targets.

Carbonic Anhydrase (CA) Inhibitors

Carbonic Anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate[7][8]. Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents, particularly against tumor-associated isoforms like hCA IX and hCA XII[7][9]. The primary sulfonamide group is the key interacting moiety, coordinating to the catalytic Zn²⁺ ion in the active site.

Structure-Activity Relationship (SAR) Insights:

  • The unsubstituted sulfonamide group is essential for potent CA inhibition.

  • Modifications to the pyrazole ring and its substituents are used to achieve isoform selectivity. Bulky substituents can create steric hindrance that prevents binding to some isoforms while favoring others[9][10].

  • For instance, in a series of pyrazole-based benzenesulfonamides, the introduction of a 2-hydroxy-4-bromophenyl ring at one position of the pyrazole core led to potent activity against hCA II, hCA IX, and hCA XII[8].

  • Another study found that specific substitutions on a pyrazolo[4,3-c]pyridine sulfonamide scaffold resulted in compounds that were highly selective for the cytosolic isoforms hCA I and hCA II over the transmembrane, tumor-associated hCA IX[11].

Comparative Inhibition Data (Kᵢ values in nM)

Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides (e.g., 1a)58.84810907.5713.6[11]
Pyrazolo[4,3-c]pyridine Sulfonamides (e.g., 1i)68.3583085.3459.3[11]
Benzenesulfonamides with PyrazolecarboxamidesVaries (Selective examples found)Varies (Selective examples found)Varies (Selective examples found)Varies (Selective examples found)[9][10]
Acetazolamide (Standard) 25012255.7[11]

Note: Lower Kᵢ values indicate higher potency.

Cyclooxygenase-2 (COX-2) Inhibitors

The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation by reducing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a pyrazole-sulfonamide derivative, is a flagship molecule in this class[6]. The sulfonamide moiety of Celecoxib fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which is the structural basis for its selectivity[5][12].

Structure-Activity Relationship (SAR) Insights:

  • The 1,5-diarylpyrazole scaffold is a common feature of selective COX-2 inhibitors.

  • The para-sulfonamide group on one of the aryl rings is crucial for selectivity, as it interacts with the secondary side pocket of the COX-2 enzyme[5].

  • Researchers have designed novel pyrazole sulfonamide derivatives with the aim of creating dual COX-2/5-LOX inhibitors, providing a broader anti-inflammatory spectrum[13].

  • In one study, a benzothiophen-2-yl pyrazole carboxylic acid derivative with a sulfonamide moiety showed potent COX-2 inhibition (IC₅₀ = 0.01 µM) and a selectivity index of over 344, far surpassing Celecoxib in this specific assay[13].

Comparative Inhibition Data (IC₅₀ values in µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)Reference
Compound 5b (Benzothiophen derivative)5.400.01344.56[13]
Compound 6d (Celecoxib analogue)-0.05 - 0.08 (range for series)High[12][14]
Celecoxib (Standard) >1000.04>2500[13] (comparative value)
Indomethacin (Non-selective) 0.100.800.125[13]

Note: A higher selectivity index indicates greater selectivity for COX-2.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases[15]. The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs)[1]. The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and donors, effectively mimicking the hinge-binding interactions of the native ATP ligand[1].

Structure-Activity Relationship (SAR) Insights:

  • The pyrazole core provides a rigid scaffold to orient substituents that can target specific pockets within the kinase ATP-binding site, thereby controlling potency and selectivity[16].

  • Researchers have developed 1H-pyrazole biaryl sulfonamides as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease[16][17].

  • In this LRRK2 inhibitor series, modeling predicted that lipophilic substitutions at a central aryl ring would create significant van der Waals interactions with the kinase's glycine-rich loop, enhancing potency and selectivity[16].

  • Other pyrazole-based compounds, such as Afuresertib, are potent inhibitors of the Akt1 kinase, with IC₅₀ values in the nanomolar range[15].

Experimental Protocols: A Guide to Inhibitor Evaluation

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are generalized, step-by-step protocols for evaluating pyrazole-sulfonamide inhibitors against their primary target classes.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is the gold-standard method for measuring CA activity. It measures the enzyme-catalyzed hydration of CO₂.

Rationale: The sulfonamide inhibitor binds to the zinc ion in the active site, blocking the catalytic activity. The rate of pH change, caused by proton production during CO₂ hydration, is monitored over time. A slower rate in the presence of the inhibitor indicates successful inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a stock solution of the purified human CA isoform (e.g., hCA II, hCA IX) at a known concentration.

    • Prepare serial dilutions of the pyrazole-sulfonamide inhibitor and a standard inhibitor (Acetazolamide) in DMSO.

  • Assay Execution:

    • The assay is performed in a stopped-flow spectrophotometer equipped with a fluorescence detector to monitor a pH indicator.

    • In one syringe, place the buffer, CA enzyme, and the inhibitor at various concentrations. Allow to incubate for 10-15 minutes to ensure binding equilibrium.

    • In the second syringe, place the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The reaction starts, and the pH begins to drop.

  • Data Acquisition & Analysis:

    • Monitor the initial, linear rate of the reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), a key product of the COX enzymes.

Rationale: Selective inhibitors will preferentially block the activity of the COX-2 isoform over the COX-1 isoform. By measuring the amount of PGE₂ produced by each isolated enzyme, we can determine the potency and selectivity of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use purified, recombinant human COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test compounds and standards (e.g., Celecoxib, Indomethacin).

  • Assay Execution (Performed in parallel for COX-1 and COX-2):

    • To a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the inhibitor at various concentrations.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Data Acquisition & Analysis:

    • Quantify the amount of PGE₂ produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

Workflow for Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Lead Candidate p1 Compound Library (Pyrazole-Sulfonamides) p2 Single-Dose Assay (e.g., 10 µM) p1->p2 p3 Identify 'Hits' (>50% Inhibition) p2->p3 dr1 Serial Dilution of Hits p3->dr1 Advance Hits dr2 IC50 Determination Assay (e.g., CA or COX Assay) dr1->dr2 dr3 Rank Compounds by Potency dr2->dr3 s1 Test Potent Hits Against Related Isoforms (e.g., COX-1 vs COX-2) dr3->s1 Test Potent Compounds s2 Calculate Selectivity Index s1->s2 lead Lead Candidate for Further Development s2->lead Select Most Potent & Selective

Caption: A generalized workflow for screening and identifying lead pyrazole-sulfonamide inhibitors.

COX-2 Signaling Pathway in Inflammation

G membrane Cell Membrane pla2 Phospholipase A2 stimuli Inflammatory Stimuli (e.g., Cytokines) stimuli->pla2 Activates aa Arachidonic Acid pla2->aa Releases cox2 COX-2 (Inducible Enzyme) aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Converts to pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates inhibitor Pyrazole-Sulfonamide COX-2 Inhibitor inhibitor->cox2 Inhibits

Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-sulfonamide inhibitors.

Conclusion and Future Perspectives

The pyrazole-sulfonamide scaffold remains a highly productive framework in modern drug discovery. Its proven success against targets like carbonic anhydrases and COX-2 continues to inspire the design of new chemical entities. Current research is focused on fine-tuning isoform selectivity to minimize off-target effects and exploring novel applications, such as dual-target inhibitors and agents for neurodegenerative diseases[13][16]. The key to future success will lie in the rational design of next-generation compounds, guided by a deep understanding of structure-activity relationships and validated by robust, reproducible experimental evaluation. This guide serves as a foundational resource for researchers contributing to this exciting and impactful field.

References

  • Genc, B. et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Leśniak, R. K. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Angeli, A. et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Available at: [Link]

  • Hussain, T. et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Hussain, T. et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Abdel-Aziz, M. et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available at: [Link]

  • El-Sayed, M. A. et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at: [Link]

  • Elgohary, M. K. et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed. Available at: [Link]

  • Angeli, A. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. Available at: [Link]

  • Leśniak, R. K. et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Elgohary, M. K. et al. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. CureHunter. Available at: [Link]

  • Plesa, O. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • El-Sayed, M. A. et al. (2018). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. ResearchGate. Available at: [Link]

  • Tümer, F. et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]

  • Kumar, S. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Kumar, D. et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Abdelazeem, A. H. et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Sharma, D. et al. (2024). Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. Available at: [Link]

  • Genc, B. et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Kausar, A. et al. (2023). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]

  • Khan, A. et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Ceran, G. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic Acid

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, a compound featuring a pyrazole core, a sulfonamide group, and a carboxylic acid moiety. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the established best practices for its constituent chemical classes and is grounded in authoritative regulatory guidelines.

The foundational principle of laboratory safety is the implementation of a Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3] This plan outlines procedures to minimize exposure to hazardous chemicals and ensure their proper handling from acquisition to disposal.[4][5]

Part 1: Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is critical. Given the structure of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, we must consider the potential hazards associated with its functional groups:

  • Pyrazole Derivatives: Pyrazoles can exhibit a range of toxicological properties.[6] Some are harmful if swallowed or come into contact with the skin. Ecologically, they can be harmful to aquatic life with long-lasting effects.[6]

  • Sulfonamides: This class of compounds is widely used in pharmaceuticals. While often having low toxicity in therapeutic contexts, in a laboratory setting, they should be handled with care, as some can be irritants.

  • Carboxylic Acids: Carboxylic acids can range from weak to strong acids. They are often corrosive and can cause skin burns and serious eye damage.[7][8]

Based on this analysis, 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid should be treated as a hazardous chemical waste until proven otherwise. All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[9][10]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential Hazard Associated Functional Group Required Personal Protective Equipment (PPE)
Skin Irritation/CorrosionCarboxylic Acid, SulfonamideChemical-resistant gloves (Nitrile or Neoprene), Lab coat
Serious Eye DamageCarboxylic AcidSafety goggles or face shield
Respiratory IrritationPyrazole, Carboxylic Acid (if dusty or aerosolized)Use in a certified chemical fume hood
Acute Toxicity (Oral, Dermal)PyrazoleStandard laboratory PPE, avoid ingestion and skin contact
Environmental HazardPyrazolePrevent release to drains and waterways[6]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures that the disposal process is conducted safely, efficiently, and in compliance with regulatory standards.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation.[11] Never mix incompatible waste streams.[12][13]

  • Solid Waste: Collect solid 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, along with any contaminated consumables (e.g., weighing papers, gloves, absorbent pads), in a designated, leak-proof hazardous waste container.[14] This container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[7]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed hazardous liquid waste container.[14] The container must have a secure, screw-top cap to prevent leakage.[12] Do not fill containers beyond 90% capacity to allow for expansion.[7][10]

Step 2: Waste Container Labeling

Proper labeling is a legal requirement and is crucial for safety.[9] The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[9][12]

  • The full chemical name: "3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid". Avoid abbreviations or chemical formulas.[9]

  • For mixtures, list all components and their approximate percentages.[12]

  • The date of waste generation (accumulation start date).[9]

  • The name of the principal investigator and the laboratory location (building and room number).[9]

  • Appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).[9]

Step 3: Storage of Chemical Waste

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Store the waste container in a secondary containment bin to prevent spills from spreading.[13]

  • Ensure incompatible waste types are segregated within the SAA. For example, keep acidic waste separate from bases.[12]

  • Keep waste containers closed at all times, except when adding waste.[12][13]

Step 4: Arranging for Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[9]

  • Engage your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[11][14]

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a form or online request.[9][15]

  • Maintain meticulous records of all disposed chemical waste as required by your institution and regulatory agencies.[14]

Empty Container Disposal

Even empty containers that held 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid must be handled properly.

  • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[13] For highly toxic compounds, all three rinses should be collected.[13]

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must confirm this with your institution's EHS department. Deface the original label before disposal.

Part 3: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Evaluate the size of the spill and the associated hazards. For large or highly hazardous spills, contact your EHS emergency line immediately.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.[16]

  • Neutralize (if applicable): For small spills of this acidic compound, cautious neutralization with a weak base like sodium bicarbonate may be appropriate.

  • Clean Up: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

DisposalWorkflow start Start: Generation of Waste 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid assess Assess Waste Type (Solid or Liquid?) start->assess solid_waste Solid Waste (Compound, Contaminated PPE) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess->liquid_waste Liquid collect_solid Collect in Labeled HDPE Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (≤90% full) liquid_waste->collect_liquid storage Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage request Request Pickup from EHS / Licensed Contractor storage->request document Complete Waste Manifest & Maintain Records request->document end_proc End: Compliant Disposal document->end_proc

Caption: Disposal workflow for 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid.

By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible disposal of 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid, upholding the highest standards of laboratory practice and scientific integrity.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Laboratory Safety Guidance.
  • 29 CFR 1910.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Pyrazole - Safety D
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Pyrazole for synthesis 288-13-1. Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet for Propionic Acid. DC Fine Chemicals.
  • Safety Data Sheet for Propanoic Acid. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoic acid
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